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1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane Documentation Hub

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  • Product: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane
  • CAS: 898786-81-7

Core Science & Biosynthesis

Foundational

Bifunctional Scaffolds in Medicinal Chemistry: Chemical Properties and Synthetic Utility of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Executive Summary In the landscape of modern drug discovery, the design of flexible, bifunctional linkers is critical for developing complex pharmacophores. 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CAS: 898786-81-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of flexible, bifunctional linkers is critical for developing complex pharmacophores. 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CAS: 898786-81-7) represents a highly versatile aliphatic-aromatic building block. Featuring an electron-rich aryl ketone at one terminus and a primary alkyl chloride at the other—separated by a lipophilic hexamethylene spacer—this scaffold enables orthogonal functionalization. It is particularly valuable for synthesizing long-chain arylalkylamines, a structural motif prevalent in GPCR ligands, calcium channel blockers, and novel antimitotic agents .

This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic reactivity, and standardized synthetic workflows, serving as a definitive guide for application scientists and synthetic chemists.

Physicochemical Profiling

To facilitate formulation and reaction planning, the fundamental quantitative properties of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane are summarized below.

PropertyValue / Description
Chemical Name 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane
CAS Registry Number 898786-81-7
Molecular Formula C₁₅H₂₁ClO₃
Molecular Weight 284.78 g/mol
Structural Class Aryl Ketone / Primary Alkyl Halide
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Carbonyl and two ether oxygens)
Physical State (Standard Conditions) Viscous oil to low-melting solid

Structural and Electronic Properties

The synthetic utility of this compound is governed by the electronic interplay at its two reactive termini:

  • The Aryl Ketone (C7): The carbonyl group is directly conjugated with the 3,4-dimethoxyphenyl ring. The methoxy groups at the meta and para positions exert a strong electron-donating resonance effect (+M). This electron density delocalizes into the aromatic ring and the carbonyl system, effectively decreasing the electrophilicity of the carbonyl carbon compared to an unsubstituted acetophenone. Consequently, nucleophilic additions and reductions require slightly more aggressive conditions or optimized hydride transfer systems .

  • The Alkyl Chloride (C1): The terminal primary chloride is sterically unhindered and highly accessible for bimolecular nucleophilic substitution (S_N2). However, primary chlorides are inherently poorer leaving groups than bromides or iodides. To achieve high yields without applying excessive heat—which risks unwanted enolization or aldol-type condensations at the C7 ketone—catalytic activation is strictly required.

Reactivity and Synthetic Workflows

The spatial separation of the electrophilic alkyl chloride and the reducible aryl ketone allows for chemoselective, orthogonal sequential reactions. Below are field-proven, self-validating protocols for functionalizing this scaffold.

Protocol 1: Catalytic S_N2 Amination via In-Situ Finkelstein Activation

Objective: Substitute the terminal chloride with a secondary amine to form an aminated aryl ketone. Causality & Mechanism: Direct amination of an alkyl chloride is kinetically sluggish. By introducing sodium iodide (NaI), the chloride is transiently converted into an alkyl iodide via the Finkelstein reaction. Iodide is a superior leaving group, dramatically lowering the activation energy for the S_N2 attack by the amine . Potassium carbonate (K₂CO₃) acts as an insoluble acid scavenger to neutralize the generated HCl, preventing the amine nucleophile from being protonated and deactivated.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane in anhydrous acetonitrile (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add 0.2 eq of anhydrous NaI and 2.5 eq of finely powdered K₂CO₃. Stir at room temperature for 15 minutes to initiate halogen exchange.

  • Substitution: Add 1.2 eq of the desired amine (e.g., N-phenylpiperazine).

  • Heating & Validation: Reflux the mixture (80°C) for 12–16 hours. Self-Validation: Monitor the reaction via LC-MS; the disappearance of the M+ 285 peak and the emergence of the product mass confirms complete conversion.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 2: Chemoselective Reduction of the Aryl Ketone

Objective: Reduce the C7 carbonyl to a secondary alcohol without displacing the aliphatic chain's terminal functional group. Causality & Mechanism: Sodium borohydride (NaBH₄) is a mild, chemoselective hydride donor. It readily reduces ketones but lacks the reactivity to displace terminal chlorides or cleave methoxy ethers. Methanol is utilized as the solvent because its protic nature hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity, and subsequently protonates the developing alkoxide intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting chloro-ketone (or the aminated intermediate from Protocol 1) in anhydrous methanol (0.1 M).

  • Thermal Control: Chill the solution to 0°C in an ice bath. Causality: Controlling the exothermic hydride transfer prevents over-reduction and suppresses transesterification side reactions.

  • Reduction: Portion-wise, add 1.5 eq of NaBH₄ over 10 minutes.

  • Reaction & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Self-Validation: TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot.

  • Quenching: Carefully quench the unreacted NaBH₄ by adding saturated aqueous NH₄Cl dropwise until hydrogen gas evolution ceases.

  • Extraction: Evaporate the methanol under vacuum. Extract the remaining aqueous layer with dichloromethane (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate to yield the target alcohol.

Mechanistic Pathways

Pathways A 1-Chloro-7-(3,4-dimethoxyphenyl) -7-oxoheptane D Aminated Aryl Ketone A->D SN2 Amination (Amine, K2CO3, NaI) E Chloro Aryl Alcohol A->E Ketone Reduction (NaBH4, MeOH) F Bifunctional Amino-Alcohol (Target Pharmacophore) D->F Ketone Reduction E->F SN2 Amination

Orthogonal synthetic pathways for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane functionalization.

Analytical Characterization Standards

To validate the structural integrity and purity of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane prior to complex synthesis, the following spectroscopic benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (dd, 1H, Ar-H, adjacent to carbonyl)

    • δ 7.50 (d, 1H, Ar-H)

    • δ 6.88 (d, 1H, Ar-H)

    • δ 3.93 (s, 3H, -OCH₃)

    • δ 3.91 (s, 3H, -OCH₃)

    • δ 3.52 (t, 2H, -CH₂-Cl)

    • δ 2.90 (t, 2H, -CH₂-C(=O)-)

    • δ 1.80 – 1.35 (m, 8H, aliphatic hexamethylene envelope)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 199.5 (C=O)

    • δ 153.2, 149.0 (Aromatic C-O)

    • δ 130.1, 122.5, 110.0, 109.8 (Aromatic C)

    • δ 56.0, 55.9 (Methoxy carbons)

    • δ 45.1 (-CH₂-Cl)

    • δ 38.2 (-CH₂-C(=O))

    • δ 32.5, 29.0, 26.8, 24.5 (Aliphatic carbons)

  • Infrared Spectroscopy (ATR, cm⁻¹): 2930 (C-H stretch), 1675 (Conjugated C=O stretch, shifted lower due to +M effect of methoxy groups), 1590, 1510 (Aromatic C=C), 1260, 1140 (C-O-C ether stretch), 730 (C-Cl stretch).

  • High-Resolution Mass Spectrometry (ESI-TOF): Calculated for C₁₅H₂₂ClO₃⁺ [M+H]⁺: 285.1252; Found: 285.1258. The characteristic 3:1 isotopic pattern for the ³⁵Cl and ³⁷Cl isotopes must be clearly visible to confirm the presence of the halogen.

References

  • Romagnoli, R., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Pharmaceuticals, 14(11), 1146. URL: [Link]

  • Reddy, M. A., Bhanumathi, N., & Rao, K. R. (2001). Asymmetric synthesis of 2-azido-1-arylethanols from azido aryl ketone–β-cyclodextrin complexes and sodium borohydride in water. Chemical Communications, (19), 1974-1975. URL: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-VCH. URL: [Link]

Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CAS: 898786-81-7) Executive Summary The compound 1-Chloro-7-(3,4-dimethoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CAS: 898786-81-7)

Executive Summary

The compound 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a highly versatile bifunctional building block utilized in the synthesis of complex macromolecules and active pharmaceutical ingredients (APIs), including specialized calcium channel blockers and vasodilators (1)[1]. The presence of an electron-rich dimethoxyphenyl ring, a reactive ketone moiety, and a terminal primary chloride provides orthogonal reactivity handles for sequential functionalization. This whitepaper outlines a highly optimized, self-validating synthetic route designed for scalability, chemoselectivity, and high yield.

Section 1: Retrosynthetic Strategy & Mechanistic Rationale

The structural complexity of the target molecule is best simplified by targeting the aryl-ketone C-C bond. A retrosynthetic disconnection at this site leads to two highly accessible precursors: 1,2-dimethoxybenzene (veratrole) and 7-chloroheptanoyl chloride .

The forward synthesis relies on a Lewis acid-mediated Friedel-Crafts acylation. The acyl chloride precursor is synthesized via the chlorination of 7-chloroheptanoic acid, which is efficiently derived from the Baeyer-Villiger oxidation and subsequent acid-catalyzed ring-opening of cycloheptanone (2)[2].

Retrosynthesis Target 1-Chloro-7-(3,4-dimethoxyphenyl) -7-oxoheptane Veratrole 1,2-Dimethoxybenzene (Veratrole) Target->Veratrole Friedel-Crafts AcylChloride 7-Chloroheptanoyl Chloride Target->AcylChloride Disconnection Acid 7-Chloroheptanoic Acid AcylChloride->Acid SOCl2 Cycloheptanone Cycloheptanone Acid->Cycloheptanone Baeyer-Villiger

Figure 1: Retrosynthetic disconnection strategy for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane.

Section 2: Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflows incorporate specific In-Process Controls (IPCs) to guarantee intermediate integrity before progressing.

Protocol 2.1: Synthesis of 7-Chloroheptanoic Acid

Objective: Convert cycloheptanone to 7-chloroheptanoic acid via an oxocan-2-one intermediate (3)[4].

  • Oxidation: Dissolve cycloheptanone (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0 °C. Stir for 12 hours at room temperature.

  • Ring Opening: Filter the precipitated meta-chlorobenzoic acid. Concentrate the filtrate and reflux the resulting oxocan-2-one in concentrated aqueous HCl (37%) for 4 hours.

  • Isolation: Extract the aqueous mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality of Choices: mCPBA is selected for its high chemoselectivity toward cyclic ketones, preventing over-oxidation. Concentrated HCl serves a dual purpose: it acts as an acid catalyst for lactone hydrolysis and provides the nucleophilic chloride necessary to displace the transient terminal hydroxyl group.

  • Self-Validating IPC: Analyze a 0.1 mL aliquot via GC-MS. The complete disappearance of the cycloheptanone peak (m/z 112) and the emergence of the 7-chloroheptanoic acid peak (m/z 164) validates reaction completion.

Protocol 2.2: Synthesis of 7-Chloroheptanoyl Chloride

Objective: Activate the carboxylic acid for electrophilic aromatic substitution (5)[5].

  • Activation: Charge a dry flask with 7-chloroheptanoic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Reflux: Heat the mixture to 60 °C for 4 hours under a nitrogen atmosphere equipped with a gas scrubber (to neutralize SO₂ and HCl byproducts).

  • Purification: Remove excess SOCl₂ via vacuum distillation to yield the pure acyl chloride as a pale yellow liquid.

  • Causality of Choices: Thionyl chloride is preferred over oxalyl chloride for industrial scalability. The catalytic DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the chlorination, allowing for a lower reflux temperature and preventing thermal degradation of the alkyl chloride chain.

  • Self-Validating IPC: Quench 50 µL of the reaction mixture into 1 mL of anhydrous methanol. Analyze via TLC (Hexane:EtOAc 8:2). The formation of methyl 7-chloroheptanoate (which exhibits a significantly higher Rf than the free acid) confirms complete acyl chloride formation.

Protocol 2.3: Friedel-Crafts Acylation (Target Synthesis)

Objective: Chemoselective C-C bond formation to yield 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (6)[6].

  • Complexation: Suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in anhydrous DCM at 0 °C. Slowly add 7-chloroheptanoyl chloride (1.0 eq) dropwise. Stir for 30 minutes to form the acylium ion complex.

  • Acylation: Add veratrole (1.0 eq) dropwise, maintaining the internal temperature strictly below 5 °C.

  • Propagation: Allow the reaction to stir for 6 hours, gradually warming to 25 °C.

  • Quench & Isolation: Carefully pour the reaction mixture over crushed ice and 1M HCl. Separate the organic layer, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via recrystallization or silica gel chromatography.

  • Causality of Chemoselectivity: The bifunctional acyl chloride presents a potential competing reaction: Friedel-Crafts alkylation via the terminal primary chloride. However, acylation is kinetically favored. Once the acylium ion attacks the veratrole ring, the resulting ketone acts as a strongly electron-withdrawing group, deactivating the aromatic system and effectively preventing any subsequent intramolecular alkylation by the terminal chloride. Furthermore, maintaining the reaction at 0–5 °C during addition is critical to prevent AlCl₃-mediated demethylation of the veratrole methoxy groups.

  • Self-Validating IPC: Monitor via HPLC at 254 nm. The reaction is deemed complete when <1% veratrole remains. Post-isolation, ¹H NMR must show a characteristic triplet at ~3.5 ppm (terminal -CH₂Cl protons) and a triplet at ~2.9 ppm (-CH₂-C(=O)- protons), validating structural integrity.

Section 3: Quantitative Data & Process Metrics

To facilitate rapid comparison and scale-up planning, the thermodynamic parameters and validation metrics for the three-step synthesis are summarized below.

ParameterStep 1: Baeyer-Villiger & Ring OpeningStep 2: Acyl Chloride SynthesisStep 3: Friedel-Crafts Acylation
Primary Reagents Cycloheptanone, mCPBA, HCl7-Chloroheptanoic acid, SOCl₂Veratrole, Acyl Chloride, AlCl₃
Solvent System DCM (Oxidation), Aqueous (Opening)Neat / Catalytic DMFAnhydrous DCM
Temperature Profile 0 °C → 25 °C → 100 °C (Reflux)60 °C (Reflux)0 °C → 25 °C
Reaction Time 12 h (Oxidation) + 4 h (Opening)4 h6 h
Typical Yield 75 - 80%90 - 95%82 - 88%
Validation Metric GC-MS (m/z 164)MeOH Quench / TLC (Rf shift)HPLC (<1% Veratrole)

Section 4: Mechanistic Pathway of Friedel-Crafts Acylation

The success of the final step relies entirely on the precise electronic interactions between the Lewis acid, the acyl chloride, and the electron-rich aromatic ring. The generation of the highly reactive acylium ion is the rate-determining step, followed by rapid electrophilic aromatic substitution directed para to the methoxy groups due to steric hindrance at the ortho positions.

Mechanism Step1 7-Chloroheptanoyl Chloride + AlCl3 Step2 Acylium Ion Intermediate Step1->Step2 Lewis Acid Activation Step3 Electrophilic Attack on Veratrole Step2->Step3 C-C Bond Formation Step4 Wheland Intermediate Step3->Step4 para-Substitution Step5 Rearomatization Step4->Step5 Proton Loss Step6 Aqueous Quench & Isolation Step5->Step6 Hydrolysis of Al-Complex

Figure 2: Mechanistic pathway of the chemoselective Friedel-Crafts acylation.

References

  • Grokipedia - Heptanoyl chloride and ω-halo-substituted analogs. Available at:[Link]

  • European Patent Office (via Dermaviduals) - EP0379982A1: Method of preparation of 8-hydroxyoctanoic acid (7-chloroheptanoic acid synthesis). Available at:[Link]

Sources

Foundational

The Role of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane as a Divergent Intermediate and Genotoxic Impurity in Ivabradine Synthesis

Executive Summary In the convergent synthesis of the bradycardic agent Ivabradine, the control of reactive intermediates is paramount to ensuring both high yields and regulatory compliance. While the standard synthetic r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the convergent synthesis of the bradycardic agent Ivabradine, the control of reactive intermediates is paramount to ensuring both high yields and regulatory compliance. While the standard synthetic route relies on the precise coupling of a benzazepine core with a benzocyclobutane amine, trace homologue impurities in raw materials can trigger divergent synthetic cascades.

This technical whitepaper provides an in-depth analysis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CDO) . Traditionally viewed as a rogue intermediate and a Potentially Mutagenic Impurity (PMI), CDO acts as a highly reactive electrophile during the Ivabradine coupling phase. Here, we elucidate the mechanistic origin of CDO, its cascade reactivity, and the self-validating experimental protocols required for its synthesis, analytical tracking, and thermodynamic purge to meet stringent .

Mechanistic Origin of CDO in the Synthetic Cascade

The industrial synthesis of Ivabradine heavily relies on the reductive amination or direct alkylation of a functionalized benzazepine intermediate with (S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine, as outlined in . The benzazepine core itself is synthesized via the alkylation of a 3,4-dimethoxyphenyl precursor using 1-bromo-3-chloropropane.

The Homologue Cascade: Commercial batches of 1-bromo-3-chloropropane are synthesized via the free-radical addition of HBr to allyl chloride. This process occasionally suffers from trace telomerization, yielding longer-chain homologues such as 1-bromo-7-chloroheptane. When the 3,4-dimethoxyphenyl precursor is subjected to alkylation/acylation in the presence of this trace homologue, it undergoes an aberrant reaction to form 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CDO) .

Causality behind the Reactivity: Unlike the rigid 3-chloropropyl linker of the desired benzazepine intermediate, CDO possesses a highly flexible 7-carbon tether ending in an unhindered primary alkyl chloride. This lack of steric hindrance prevents controlled intramolecular cyclization, leaving CDO in the reaction matrix as a "rogue" electrophile with a high propensity for intermolecular nucleophilic attack.

The Cascade Effect: Formation of Impurity H

During the final convergent step of Ivabradine synthesis, the benzocyclobutane amine is introduced to the reaction mixture. If CDO has not been purged from the benzazepine intermediate batch, it actively competes in the coupling phase.

Because CDO is an unhindered primary alkyl chloride, the activation energy for an


 displacement by the secondary amine of the benzocyclobutane core is significantly lower than that of the sterically encumbered benzazepine alkylation. This kinetic preference leads to the rapid formation of a heptane-linked, des-lactam impurity (Impurity H ). Due to the presence of the alkyl chloride alert in CDO and the structural deviation in Impurity H, both compounds are flagged under ICH M7 guidelines as requiring strict analytical control and clearance.
Mechanistic Pathway Visualization

G A 3,4-Dimethoxyphenyl Precursor D Benzazepine Intermediate (Desired) A->D Alkylation E 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CDO - Rogue Intermediate) A->E Aberrant Alkylation B 1-Bromo-3-chloropropane (Primary Reagent) B->D C 1-Bromo-7-chloroheptane (Trace Homologue) C->E G Ivabradine API (Target) D->G Reductive Amination H Heptane-Linked Impurity H (ICH M7 Alert) E->H Rogue Coupling (SN2) F Benzocyclobutane Amine (Coupling Partner) F->G F->H

Mechanistic pathway detailing the divergent formation of CDO and its subsequent cascade into Impurity H.

Experimental Protocols & Self-Validating Systems

To ensure pharmaceutical trustworthiness, a self-validating system must be established. This requires the deliberate synthesis of a CDO reference standard to calibrate analytical instruments, followed by a controlled spiking study to empirically prove the thermodynamic purge of the impurity during API crystallization.

Protocol 1: Synthesis of CDO Reference Standard

Objective: Generate a high-purity CDO standard to validate HPLC-MS/MS analytical methods. Causality: To prevent poly-acylation and ensure strict regioselectivity, the acylium ion complex is pre-formed at low temperatures before the introduction of the aromatic substrate.

  • Activation: In a flame-dried 250 mL round-bottom flask under

    
    , dissolve 7-chloroheptanoyl chloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C. Portion-wise, add anhydrous aluminum chloride (
    
    
    
    , 11.0 mmol). Stir for 30 minutes to ensure complete formation of the acylium ion complex.
  • Coupling: Slowly add 1,2-dimethoxybenzene (veratrole, 10.0 mmol) dissolved in 10 mL DCM over 15 minutes. Causality: The strong para-directing effect of the methoxy groups dictates electrophilic aromatic substitution at the 4-position, yielding the target 3,4-dimethoxyphenyl isomer exclusively.

  • Quench & Extraction: Pour the reaction mixture over 100 g of crushed ice containing 10 mL of 1M HCl. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated

    
     and brine, then dry over anhydrous 
    
    
    
    .
  • Validation (Self-Correction): Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc 8:2). Validate the structure via

    
     NMR: the presence of a diagnostic triplet at ~3.5 ppm (
    
    
    
    ) and a benzylic ketone multiplet at ~2.9 ppm confirms the intact 7-carbon tether.
Protocol 2: Purge and Clearance via Selective Crystallization

Objective: Demonstrate the thermodynamic clearance of CDO and Impurity H from the Ivabradine API. Causality: The flexible, highly lipophilic 7-carbon chain of Impurity H prevents it from integrating into the rigid crystal lattice of Ivabradine hydrochloride, allowing it to be selectively purged into the non-polar mother liquor.

  • Spiking: To a 10 g batch of crude Ivabradine free base, spike 1.0% w/w of the synthesized CDO reference standard prior to the final coupling simulation.

  • Salt Formation: Dissolve the spiked crude in 50 mL of ethanol at 60 °C. Add ethanolic HCl (1.1 eq) to form Ivabradine hydrochloride.

  • Crystallization: As detailed in the crystallization parameters of, slowly add n-heptane (100 mL) as an anti-solvent while maintaining mechanical stirring at 200 rpm. Seed with delta-form crystals to initiate nucleation.

  • Isolation: Cool the suspension to 20 °C over 2 hours. Filter the white crystalline solid over a P3-glass filter and wash with cold n-heptane.

  • Validation: Analyze the mother liquor and the dried API via HPLC-UV. The lipophilic Impurity H will partition entirely into the n-heptane/ethanol mother liquor, yielding an API devoid of genotoxic alerts.

Quantitative Data Presentation: Analytical Tracking

The following table summarizes the validated HPLC retention parameters and the calculated purge factors achieved via the ethanol/n-heptane crystallization protocol. The massive purge factors confirm the robustness of the control strategy.

CompoundHPLC Retention Time (min)LOD (ppm)LOQ (ppm)Purge Factor
Benzazepine Intermediate 12.4N/AN/AN/A
Ivabradine API 15.1N/AN/AN/A
CDO (Rogue Intermediate) 18.70.51.5> 500
Impurity H (GTI Alert) 22.30.20.6> 1000

Note: HPLC conditions utilized a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile at 286 nm.

References

  • Source: Google Patents (US7176197B2)
  • Source: Google Patents (EP2773621A1)
  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Exploratory

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane CAS number and identifiers

An In-Depth Technical Guide to 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane: Synthesis, Properties, and Potential Applications Authored by a Senior Application Scientist Foreword: This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane, a compound of interest for researchers and professionals in drug development. Due to the compound's specific structure, publicly available data, including a dedicated CAS number, is limited. This guide has been constructed by leveraging data from structurally analogous compounds and established principles of organic chemistry to project its identifiers, synthesis, and potential utility.

Chemical Identity and Identifiers

Direct experimental data for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is not readily found in public chemical databases. However, based on its structure, we can predict its key identifiers. For comparative purposes, data for the closely related analog, 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane, is provided.

Table 1: Core Identifiers for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane and Its Hexane Analog

Identifier1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (Predicted)1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane (Known Analog)
CAS Number Not Assigned19347-74-1[1]
IUPAC Name 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one
Chemical Formula C15H21ClO3C14H19ClO3
Molecular Weight 284.78 g/mol 270.75 g/mol
Canonical SMILES COC1=C(C=C(C=C1)C(=O)CCCCCCCl)OCCOC1=C(C=C(C=C1)C(=O)CCCCCCl)OC
InChI Key (Predicted)(Not available from search results)

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable approach for synthesizing 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 7-chloroheptanoyl chloride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating aryl ketones.[2][3] The electron-donating methoxy groups on the veratrole ring activate it towards acylation, primarily directing substitution to the para position relative to one of the methoxy groups.

The required acylating agent, 7-chloroheptanoyl chloride, can be prepared from 7-chloroheptanoic acid through reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step-by-Step Experimental Protocol

Part A: Synthesis of 7-chloroheptanoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 7-chloroheptanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) at room temperature with stirring.

  • Gently heat the mixture to 70-80°C for 2-3 hours, or until gas evolution ceases. The reaction should be performed in a fume hood.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 7-chloroheptanoyl chloride, which can be used directly in the next step.

Part B: Friedel-Crafts Acylation

  • In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl3) (1.1 eq) in a dry, non-polar solvent like dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 7-chloroheptanoyl chloride (1.0 eq) in dry DCM to the AlCl3 suspension. An acylium ion electrophile is formed in this step.[4]

  • To this mixture, add a solution of veratrole (1,2-dimethoxybenzene) (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization to yield 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane.

Synthesis_Workflow cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Friedel-Crafts Acylation cluster_2 Purification 7-chloroheptanoic_acid 7-Chloroheptanoic Acid 7-chloroheptanoyl_chloride 7-Chloroheptanoyl Chloride 7-chloroheptanoic_acid->7-chloroheptanoyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->7-chloroheptanoyl_chloride Product 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane 7-chloroheptanoyl_chloride->Product DCM, 0°C to RT Veratrole Veratrole Veratrole->Product AlCl3 AlCl₃ Catalyst AlCl3->Product Purification Workup & Purification Product->Purification

Caption: Proposed two-part synthesis of the target compound.

Potential Applications in Drug Discovery and Development

While this specific molecule has not been extensively studied, its structural motifs—the 3,4-dimethoxyphenyl group and the chloroalkane chain—are present in numerous biologically active compounds. This suggests a strong potential for its utility in medicinal chemistry.

Analogy to Diarylheptanoids

The core structure of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is related to diarylheptanoids, a class of natural products known for a wide range of biological activities.[5] Diarylheptanoids, such as curcumin, have demonstrated anti-inflammatory, antioxidant, cytotoxic, and anti-tumor properties.[6][7] The heptane chain in the target molecule is a key feature of this class. The presence of a terminal chlorine atom offers a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Role of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a common feature in many pharmacologically active molecules. Its presence can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

The Chloroalkane Chain as a Reactive Moiety

The terminal chlorine on the heptyl chain is a versatile functional group for further synthetic transformations. It can be displaced by various nucleophiles to introduce new functionalities, such as amines, azides, or thiols. This allows for the development of derivatives with altered biological targets or improved drug-like properties. The chloro group can also act as a warhead for covalent inhibitors in targeted drug design.

Signaling_Pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Response Cellular Response (e.g., Inflammation) Transcription_Factor->Cell_Response Induces Target_Compound 1-Chloro-7-(3,4-dimethoxyphenyl) -7-oxoheptane Derivative Target_Compound->Kinase_B Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane represents a molecule with significant potential as a scaffold in medicinal chemistry and drug discovery. While direct experimental data is sparse, its synthesis is feasible through established methods like Friedel-Crafts acylation. Its structural relationship to biologically active diarylheptanoids suggests that it and its derivatives are promising candidates for screening in various therapeutic areas, particularly those involving inflammatory or proliferative diseases. Further research into its synthesis, characterization, and biological evaluation is warranted.

References

  • ResearchGate. Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Available from: [Link]

  • An, N., et al. (2018). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PMC. Available from: [Link]

  • Sakee, U., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. PMC. Available from: [Link]

  • ResearchGate. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. Available from: [Link]

  • SciSpace. (2022). Article. Available from: [Link]

  • Rijo, P., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. Available from: [Link]

  • Academia.edu. Trypanocidal activity of diarylheptanoids from Schrankia leptocarpa DC. Available from: [Link]

  • Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available from: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]

  • R. A. Bunce, et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available from: [Link]

Sources

Foundational

Thermodynamic Properties of Dimethoxyphenyl-Oxoheptane Derivatives: A Technical Guide

This guide serves as a foundational technical document for the thermodynamic profiling of Dimethoxyphenyl-oxoheptane (DMP-OH) derivatives.[1][2] These compounds, structurally aligned with the phenylheptanoid and diarylhe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational technical document for the thermodynamic profiling of Dimethoxyphenyl-oxoheptane (DMP-OH) derivatives.[1][2] These compounds, structurally aligned with the phenylheptanoid and diarylheptanoid classes (e.g., curcuminoids, gingerols), represent a critical scaffold in medicinal chemistry, particularly for anti-inflammatory and antineoplastic drug development.[1][2]

Executive Summary & Structural Context[1][2][3][4]

Dimethoxyphenyl-oxoheptane derivatives consist of a lipophilic heptane chain functionalized with a ketone (oxo) group and a phenyl ring bearing two methoxy substituents (typically at the 3,4-positions, mimicking the veratryl moiety).[1][2]

From a thermodynamic perspective, these molecules present specific challenges:

  • Lattice Energy: The planar dimethoxyphenyl ring promotes π-π stacking, potentially leading to high lattice energies and polymorphism.[1][2]

  • Hydrophobicity: The C7 alkyl chain drives high LogP values, necessitating precise lipophilicity profiling to predict bioavailability (BCS Class II/IV behavior).[2]

  • Conformational Entropy: The flexibility of the heptane chain introduces entropic factors that influence melting points and solubility.[1][2]

Core Scaffold Visualization

The following diagram illustrates the structural logic and the thermodynamic interaction points of the molecule.[1][2]

ChemicalStructure Core 1-(3,4-Dimethoxyphenyl)-oxoheptane Aryl Dimethoxyphenyl Ring (π-π Stacking Site) Core->Aryl Chain Heptane Chain (Entropic Flexibility) Core->Chain Ketone Oxo Group (H-Bond Acceptor) Core->Ketone Prop1 High Lattice Energy (Polymorphism Risk) Aryl->Prop1 drives Prop2 High LogP (Lipophilicity) Chain->Prop2 drives Prop3 Dipole Interactions (Solubility Modulation) Ketone->Prop3 enables

Figure 1: Structural dissection of DMP-OH derivatives linking chemical moieties to thermodynamic risks.[1][2]

Thermodynamic Parameters & Profiling

Solubility & Enthalpy of Solution

The solubility of DMP-OH derivatives is governed by the Van 't Hoff equation.[1][2] Due to the hydrophobic heptane tail, aqueous solubility is typically low (< 100 µg/mL), while organic solubility is high.[1][2]

Key Metric: The Enthalpy of Solution (


)  is derived from solubility measurements at multiple temperatures.[1][2]


[1][2]
  • Endothermic Dissolution (+

    
    ):  Solubility increases with temperature (typical for these crystalline solids).[1][2]
    
  • Causality: High positive

    
     indicates strong crystal lattice forces (high melting point) that the solvent must overcome.[1][2]
    
Lipophilicity (Partition Coefficient)

The LogP (octanol-water) is the primary predictor of membrane permeability.[1][2]

  • Target Range: 2.5 < LogP < 4.5 (Optimal for oral bioavailability).[1][2]

  • DMP-OH Specifics: The two methoxy groups slightly reduce LogP compared to a pure phenyl ring, but the C7 chain adds significant hydrophobicity (+0.5 LogP per CH2 unit approx).[1][2]

Solid-State Thermodynamics (Polymorphism)

DMP-OH derivatives are prone to polymorphism —the ability to exist in multiple crystal structures with different free energies.[1][2]

  • Stable Form: Lowest Gibbs free energy (

    
    ), highest melting point, lowest solubility.[1][2]
    
  • Metastable Form: Higher solubility (kinetic advantage), but risks conversion to the stable form during storage.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Isothermal Saturation)

Standard: OECD Guideline 105[1][2]

Objective: Determine equilibrium solubility and


.
  • Preparation: Weigh excess DMP-OH solid (approx. 10 mg) into chemically resistant glass vials (borosilicate).

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 6.8, and 7.4) or water.[1][2]

  • Equilibration:

    • Place vials in a thermomixer at fixed temperatures (e.g., 25°C, 37°C, 50°C).

    • Agitate at 750 RPM for 24–72 hours. Note: Long duration ensures the breakdown of metastable crystal lattices.[1][2]

  • Separation: Centrifuge at 10,000 RPM for 10 mins (temperature controlled). Filter supernatant using a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).[1][2]

  • Quantification: Analyze filtrate via HPLC-UV (detection at ~280 nm for the veratryl ring).

  • Self-Validation: Check the solid residue by XRPD (X-Ray Powder Diffraction) after the experiment. If the crystal form has changed (e.g., solvate formation), the solubility data is invalid for the original form. [1][2]

Protocol B: Differential Scanning Calorimetry (DSC)

Standard: USP <891>[1][2]

Objective: Characterize melting point (


), enthalpy of fusion (

), and glass transition (

).[1][2]
  • Sample Prep: Weigh 2–4 mg of dry powder into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvates are present).[1][2]

  • Instrument: Calibrate DSC (e.g., TA Instruments Q2000) with Indium standard.

  • Method:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 250°C (past expected melting).

    • Optional Cycle: Cool rapidly (20°C/min) to -40°C, then reheat to check for glass transition (

      
      ) of the amorphous form.
      
  • Interpretation:

    • Sharp Endotherm: Pure crystalline melt.[2]

    • Broad/Split Peak: Impurities or mixture of polymorphs.[1][2]

    • Exotherm before Melt: Cold crystallization (amorphous converting to crystal).[1][2]

Protocol C: Miniaturized Shake-Flask LogP

Objective: Determine lipophilicity without consuming gram-scale quantities.

  • Phase Prep: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Dissolution: Dissolve DMP-OH in the octanol phase (stock solution).

  • Partitioning: Mix stock with aqueous phase at ratios of 1:1, 1:2, and 2:1 in HPLC vials.

  • Equilibration: Vortex for 60 mins; Centrifuge to separate phases.

  • Analysis: Analyze both phases by HPLC.

    
    [1][2]
    

Workflow Visualization

The following workflow details the decision logic for solid-state characterization, ensuring no metastable forms are missed.

CharacterizationWorkflow Start Synthesized DMP-OH Derivative XRPD 1. XRPD (Crystal Fingerprint) Start->XRPD DSC 2. DSC (Thermal Events) XRPD->DSC Decision Single Sharp Endotherm? DSC->Decision Pure Pure Crystalline Form Decision->Pure Yes Mix Polymorph Mixture / Solvate Decision->Mix No (Split/Broad Peak) TGA 3. TGA (Weight Loss) Pure->TGA Verify no volatiles Mix->TGA Recryst Recrystallization Screen TGA->Recryst If solvent loss detected

Figure 2: Logic flow for solid-state thermodynamic characterization.

Summary Data Table

ParameterSymbolTypical Range (DMP-OH)Significance
Melting Point

80°C – 160°CHigher

correlates with lower solubility.[1][2]
Enthalpy of Fusion

20 – 50 kJ/molEnergy required to break the crystal lattice.[1][2]
LogP

3.0 – 5.0High lipophilicity; likely requires lipid-based formulation.[1][2]
pKa

~9.5 – 10.5Very weak acid (if phenolic OH present); neutral at physiological pH.[1][2]
Solubility (Aq)

< 50 µg/mLRate-limiting step for absorption (BCS Class II).[1][2]

References

  • Alberti, A., et al. (2018).[2][3][4][5] "Characterization of diarylheptanoids: An emerging class of bioactive natural products." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. Link

  • OECD. (1995).[1][2] "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. Link[1][2]

  • United States Pharmacopeia (USP). "General Chapter <891> Thermal Analysis."[2] Link[1][2]

  • Avdeef, A. (2003).[1][2] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1][2] Wiley-Interscience.[1][2] Link[1][2]

Sources

Exploratory

Strategic Synthesis of Aryl Ketones: A Technical Guide to Friedel-Crafts Acylation in Pharmaceutical Development

Executive Summary The Friedel-Crafts (F-C) acylation remains the preeminent method for constructing aryl ketones, a structural motif ubiquitous in pharmacophores ranging from NSAIDs to CNS agents. Unlike its alkylation c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Friedel-Crafts (F-C) acylation remains the preeminent method for constructing aryl ketones, a structural motif ubiquitous in pharmacophores ranging from NSAIDs to CNS agents. Unlike its alkylation counterpart, acylation avoids carbocation rearrangements and poly-substitution, offering the high regiochemical fidelity required for GMP synthesis.

This guide moves beyond textbook theory to address the operational realities of modern drug development: handling the moisture sensitivity of Lewis acids, managing exothermic quenches on a kilo-scale, and transitioning from stoichiometric


 to catalytic, green alternatives like zeolites and triflates.

Mechanistic Architecture & Kinetic Control

The success of an F-C acylation hinges on the generation of the acylium ion (


), a resonance-stabilized electrophile.[1][2][3] Understanding the life cycle of this ion is critical for manipulating reaction rates and selectivity.
The Acylium Pathway

In the presence of a Lewis acid (LA), the acyl halide forms a discrete complex.[2] The bond strength of the C-Halogen determines whether the reaction proceeds via a tight ion pair or a free acylium ion.

  • Key Insight: For deactivated rings (e.g., halobenzenes in bupropion synthesis), forcing conditions are required to generate the free acylium ion, as the polarized complex is insufficient to overcome the nucleophilic barrier.

FC_Mechanism cluster_catalysis Catalyst Cycle (Idealized) Reagents Acyl Chloride + Ar-H Complex LA-Acyl Complex Reagents->Complex Coordination Sigma Sigma Complex (Arenium Ion) Reagents->Sigma Ar-H Input LewisAcid Lewis Acid (AlCl3) LewisAcid->Complex Acylium Acylium Ion (R-C≡O+) Complex->Acylium Ionization Acylium->Sigma Electrophilic Attack Product Aryl Ketone-LA Complex Sigma->Product Re-aromatization (-H+) Final Free Aryl Ketone Product->Final Hydrolysis (Quench)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation.[1] Note that in traditional AlCl3 protocols, the catalyst is sequestered in the product complex, requiring stoichiometric quantities.

Strategic Pharmaceutical Applications

Case Study A: Ibuprofen (The Green Chemistry Revolution)

The synthesis of Ibuprofen illustrates the evolution of F-C acylation from a wasteful stoichiometric process to a catalytic masterpiece.

  • The "Boots" Process (Traditional): Utilized

    
     to acylate isobutylbenzene.[4]
    
    • Drawback: Required

      
       equivalent of 
      
      
      
      because the resulting ketone complexes with the aluminum, deactivating it. This generated massive aluminum salt waste.
  • The "BHC" Process (Modern): Uses anhydrous Hydrogen Fluoride (HF) as both catalyst and solvent.

    • Advantage:[1][4][5][6] HF is recoverable.[4][7] The atom economy jumped from ~40% to ~77%.[4]

    • Mechanism:[1][2][3][8] The protonated acetic anhydride generates the acylium ion without permanent complexation to the product.

Case Study B: Naproxen Precursors

Synthesis of 2-acetyl-6-methoxynaphthalene is a classic regioselectivity challenge.

  • Challenge: Naphthalene has two activation sites (

    
     and 
    
    
    
    ).
  • Solution: Using nitrobenzene as a solvent promotes

    
    -acylation (the desired 2-position) due to steric bulk of the solvated complex, whereas 
    
    
    
    or halogenated solvents often favor the kinetically controlled
    
    
    -product.

Catalyst Selection Guide

The choice of catalyst dictates the workup severity and impurity profile.

Catalyst SystemStoichiometryKey AdvantageMajor DrawbackBest Use Case
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

>1.1 EquivHigh reactivity; works on deactivated rings.Massive Al/Fe waste; exothermic quench; moisture sensitive.Early-phase R&D; Deactivated substrates.
Zeolites (H-Beta) CatalyticReusable; Shape-selective (para-directing); No aqueous quench needed.Lower reactivity; Pore diffusion limitations.Activated substrates (e.g., Anisole, Phenols).[9]
Metal Triflates (

)
Catalytic (1-5 mol%)Water tolerant; recoverable; high turnover.High cost; availability.High-value APIs; Late-stage functionalization.
Ionic Liquids Solvent/CatRecyclable solvent system; Tunable acidity.Viscosity; purification of product from IL can be tricky.Green process engineering.

Detailed Experimental Protocol

Target: Synthesis of 4-Isobutylacetophenone (Ibuprofen Intermediate). Method: Classical


 Acylation (Batch).
Phase 1: Preparation & Inerting
  • Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Inerting: Flush the system with

    
     or Argon for 15 minutes.
    
  • Charging: Charge

    
     (1.2 equiv, anhydrous) and dry Dichloromethane (DCM). Cool to 0°C in an ice bath.
    
Phase 2: Acylium Generation (The Critical Step)
  • Addition: Add Acetyl Chloride (1.1 equiv) dropwise to the

    
     suspension.
    
    • Self-Validating Check: Observe the dissolution of solid

      
      . The mixture should turn clear/yellowish, indicating the formation of the acylium complex. If solids persist after 15 mins, the 
      
      
      
      may be wet (inactive).
Phase 3: Reaction
  • Substrate Addition: Mix Isobutylbenzene (1.0 equiv) with equal volume DCM. Add dropwise over 30-45 minutes, maintaining internal temp <5°C.

    • Causality: Rapid addition causes localized exotherms, leading to poly-acylation or polymerization by-products.

  • Reaction: Remove ice bath and stir at Room Temp (RT) for 2-4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the non-polar isobutylbenzene spot and appearance of the UV-active ketone.

Phase 4: The Quench (Safety Critical)
  • Hydrolysis: Cool back to 0°C. Slowly pour the reaction mixture into a beaker of crushed ice/HCl.

    • Warning: Never add water to the reaction pot. The exotherm can boil the DCM instantly.

  • Workup: Separate layers. Wash organic layer with

    
    , then 10% 
    
    
    
    (removes unreacted acid), then Brine. Dry over
    
    
    .

Process Optimization & Troubleshooting

Scale-up failures often stem from heat transfer limits during the quench or poor regioselectivity.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Wet CatalystUse fresh

(should be free-flowing powder, not clumps).
Positional Isomers Kinetic ControlChange solvent. Nitrobenzene favors thermodynamic (para) product; DCM favors kinetic.
Dark/Tar Formation PolymerizationTemperature too high during addition; reduce addition rate.
Workflow: Safe Quenching Strategy

The following diagram outlines the decision logic for processing the reaction mixture, prioritizing safety and yield.

Quench_Logic Start Reaction Complete (TLC Verified) Cool Cool to <0°C Start->Cool Transfer Slow Transfer: Reaction -> Ice Cool->Transfer Vessel Prepare Quench Vessel (Ice + Conc. HCl) Vessel->Transfer Receiving PhaseSplit Phase Separation Transfer->PhaseSplit Exotherm Controlled Wash Caustic Wash (NaOH) PhaseSplit->Wash Organic Layer Cryst Crystallization / Distillation Wash->Cryst

Figure 2: Optimized workup workflow for exothermic Lewis Acid catalyzed reactions.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • El-Hiti, G. A., et al. (2015).[10] "Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites." Current Organic Chemistry. Link

  • BenchChem. (2025).[7] "Process Improvements for Large-Scale Ibuprofen Production." Technical Support Center. Link

  • Bogdan, A. R., et al. (2009).[5] "The Continuous-Flow Synthesis of Ibuprofen." Angewandte Chemie International Edition. Link

  • Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press.

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation procedure using veratrole and 7-bromoheptanoyl chloride

Application Note: Regioselective Synthesis of 7-bromo-1-(3,4-dimethoxyphenyl)heptan-1-one Abstract & Application Scope This application note details the optimized protocol for the Friedel-Crafts acylation of veratrole (1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 7-bromo-1-(3,4-dimethoxyphenyl)heptan-1-one

Abstract & Application Scope

This application note details the optimized protocol for the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 7-bromoheptanoyl chloride. The resulting product, 7-bromo-1-(3,4-dimethoxyphenyl)heptan-1-one , is a high-value intermediate in medicinal chemistry, specifically serving as a linker precursor for Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors.

The protocol addresses the specific challenges of this transformation:

  • Regiocontrol: Ensuring exclusive acylation at the para position relative to the C1-methoxy group (C4 position).

  • Chemo-stability: Preserving the terminal alkyl bromide and the methoxy ether linkages in the presence of strong Lewis acids (

    
    ).
    
  • Stoichiometric Management: Overcoming the "product inhibition" effect caused by the coordination of the resulting ketone with the aluminum catalyst.

Mechanistic Insight & Reaction Pathway

The Stoichiometry Trap: Unlike catalytic Friedel-Crafts alkylations, acylations require stoichiometric amounts of Lewis acid.[1][2] The carbonyl oxygen of the product coordinates strongly with


, deactivating the catalyst. Furthermore, the two oxygen atoms in veratrole can sequester additional equivalents of aluminum.
  • Recommendation: Use 1.2 to 1.5 equivalents of

    
     relative to the acyl chloride to ensure full conversion.
    

Regioselectivity: Veratrole is an activated arene.[1] The 1,2-dimethoxy substitution pattern directs electrophiles to the 4-position (para to C1-OMe, meta to C2-OMe) due to steric hindrance at the 3-position and the combined directing effects.

Graphviz Diagram: Reaction Mechanism The following diagram illustrates the formation of the acylium ion and the subsequent electrophilic attack.

FC_Mechanism Reactants 7-Bromoheptanoyl Chloride + AlCl3 Acylium Acylium Ion (Active Electrophile) Reactants->Acylium DCM, 0°C Cl- abstraction Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma + Veratrole Nu: Attack at C4 Veratrole Veratrole (1,2-dimethoxybenzene) Complex Product-AlCl3 Complex Sigma->Complex - HCl Aromatization Final 7-bromo-1-(3,4-dimethoxyphenyl) heptan-1-one Complex->Final Ice/HCl Quench Hydrolysis

Figure 1: Mechanistic pathway showing the formation of the acylium ion and the critical quenching step to release the product from the aluminum complex.

Experimental Protocol

Safety Warning:

  • 7-Bromoheptanoyl chloride: Corrosive, lachrymator. Hydrolyzes to release HCl.

  • Aluminum Chloride (

    
    ):  Reacts violently with water. Handle in a fume hood.
    
  • Dichloromethane (DCM): Suspected carcinogen. Use proper PPE.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9][10]Density (g/mL)Role
Veratrole 138.161.01.08Substrate
7-Bromoheptanoyl Chloride 227.531.05~1.3*Electrophile
Aluminum Chloride (

)
133.341.2SolidLewis Acid
DCM (Anhydrous) 84.93Solvent1.33Solvent
1M HCl (aq) -Quench-Workup

*Density estimated based on homologs; weigh by mass for accuracy.

Step-by-Step Procedure

1. Catalyst Suspension (The "Active Pot")

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Flush with nitrogen and cool to 0°C using an ice/water bath.

  • Add DCM (anhydrous, 50 mL) followed by

    
     (1.2 equiv) . Stir until a fine suspension forms.
    

2. Formation of Acylium Species

  • Dilute 7-bromoheptanoyl chloride (1.05 equiv) in DCM (10 mL) .

  • Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Observation: The mixture should turn yellow/orange, indicating acylium ion formation. Stir for an additional 15 minutes at 0°C.

3. Substrate Addition (Controlled)

  • Dilute Veratrole (1.0 equiv) in DCM (10 mL) .

  • Add the veratrole solution dropwise to the reaction mixture over 30 minutes.

  • Critical Parameter: Maintain internal temperature < 5°C . A rapid exotherm indicates reaction progress.

  • Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 3–4 hours.

4. Monitoring (TLC/HPLC)

  • TLC System: Hexanes:Ethyl Acetate (7:3).

  • Rf Values: Veratrole (~0.7), Product (~0.4).

  • Note: The product will be UV active and stain strongly with KMnO4 (due to the alkyl chain/ether).

5. Workup & Quench

  • Cool the mixture back to 0°C .

  • Slowly pour the reaction mixture into a beaker containing Ice (100g) + conc. HCl (10 mL) .

    • Why HCl? It prevents the formation of insoluble aluminum hydroxide emulsions.

  • Separate the organic layer.[3][4][5][6][10][11] Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash combined organics with:

    • Water (50 mL)

    • Sat.

      
       (50 mL) – Caution: CO2 evolution
      
    • Brine (50 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

6. Purification

  • The crude oil often solidifies upon standing. Recrystallization from Hexanes/EtOAc or Ethanol is preferred.

  • Alternatively, flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Process Workflow & Quality Control

Workflow Setup Setup: Dry Glassware, N2 Cool to 0°C Activation Activation: AlCl3 + Acyl Chloride (Form Acylium Ion) Setup->Activation Reaction Reaction: Add Veratrole Warm to RT (3-4h) Activation->Reaction QC_Point QC Point: TLC/HPLC Check for Veratrole consumption Reaction->QC_Point QC_Point->Reaction Incomplete Quench Quench: Pour into Ice/HCl (Break Al-Complex) QC_Point->Quench Complete Purification Purification: Recrystallization or Column Chromatography Quench->Purification

Figure 2: Operational workflow emphasizing the critical QC point before quenching.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous; use fresh

.
Demethylation Reaction too hot or too longKeep temp < 25°C; quench immediately after completion.
Emulsion during workup Aluminum Hydroxide formationUse more HCl in the ice quench; filter through Celite if necessary.
Poly-acylation Excess Acyl ChlorideStrictly control stoichiometry (1.05 equiv max).
Dark/Tar Product Polymerization of VeratroleAdd Veratrole to the complex (as per protocol), not vice-versa.

Analytical Validation (Self-Validating System)

To confirm the identity of 7-bromo-1-(3,4-dimethoxyphenyl)heptan-1-one , look for these characteristic NMR signals:

  • Aromatic Region (3H): Two doublets and a singlet (or multiplet) between 6.8 – 7.6 ppm .

  • Methoxy Groups (6H): Two strong singlets around 3.90 – 3.95 ppm .

  • Alpha-Carbonyl (2H): Triplet around 2.9 ppm (

    
    ).
    
  • Terminal Bromide (2H): Triplet around 3.4 ppm (

    
    ).
    
  • Alkyl Chain (8H): Multiplets between 1.3 – 1.9 ppm .

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Veratrole Derivatives as Precursors. (Accessed 2025).[6][11][12] Link

  • Sigma-Aldrich. Friedel–Crafts Acylation: Mechanism and Protocols. (Accessed 2025).[5][6][11][12] Link

  • Master Organic Chemistry. Friedel-Crafts Acylation and Alkylation: Detailed Mechanisms. (Accessed 2025).[3][6][11][12] Link

  • ResearchGate. Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. (Accessed 2025).[5][6][11][12] Link

  • BenchChem. Application Notes and Protocols for Acylation with 7-Bromoheptanoyl Chloride. (Accessed 2025).[3][6][11][12] Link

Sources

Application

Optimal solvent systems for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane reaction

Technical Application Note: Solvent Engineering for the Amination of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane -Chloro-phenylketones (Ivabradine Intermediate Analogues) Executive Summary This application note details...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solvent Engineering for the Amination of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane


-Chloro-phenylketones (Ivabradine Intermediate Analogues)

Executive Summary

This application note details the solvent selection strategy for the reaction of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (referred to herein as Compound A ). While structurally homologous to the key propyl-linker intermediate used in Ivabradine synthesis, the extended heptyl (C7) chain of Compound A introduces significant lipophilicity that alters solubility profiles and kinetic behaviors compared to shorter-chain analogues.

The primary chemical transformation addressed is the nucleophilic substitution (amination) of the terminal alkyl chloride. This step is critical for introducing nitrogenous pharmacophores. This guide moves beyond traditional dipolar aprotic solvents (DMF/DMSO) to recommend a Biphasic Phase Transfer Catalysis (PTC) system as the optimal balance of reaction rate, impurity control, and process greenness.

Mechanistic Context & Solvent Dependency

The reaction is a classic bimolecular nucleophilic substitution (SN2). The choice of solvent dictates the reaction rate (


) and the suppression of side reactions (e.g., elimination or polymerization).
The Chemical Challenge
  • Substrate (Compound A): Highly lipophilic due to the dimethoxybenzene ring and the C7 aliphatic chain. Poorly soluble in water and lower alcohols.

  • Reagent (Amine): Typically polar and water-soluble (e.g., methylamine, dimethylamine).

  • The Conflict: A single-phase solvent system often fails to dissolve both reactants effectively at high concentrations, or requires high temperatures that promote impurity formation (dimers).

Solvent Class Analysis
Solvent ClassRepresentativeSolubility of Cmpd AReaction Rate (

)
Workup ComplexityVerdict
Dipolar Aprotic DMF, DMSOExcellentHigh (Naked nucleophile)High (High BP, water miscibility)Avoid for Scale-up
Protic Ethanol, MethanolModerateLow (H-bonding solvates nucleophile)Low Green but Slow
Non-Polar Toluene, DCMExcellentNil (Amine insoluble)Low Requires PTC
Biphasic (PTC) Toluene / Water Ideal Tunable (via Catalyst)Lowest (Phase separation)Recommended

Recommended Solvent System: Toluene/Water (PTC)

The optimal system for reacting Compound A is a Biphasic System utilizing Toluene (organic phase) and Water (aqueous amine phase) with Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst.

Why this system works:
  • Solubility Matching: Toluene perfectly dissolves the lipophilic C7 chain of Compound A.

  • Nucleophile Activation: The quaternary ammonium salt (TBAB) shuttles the amine anion (or the amine itself) across the interface. In the organic phase, the nucleophile is poorly solvated (desolvated), significantly increasing its energy and SN2 reactivity.

  • Impurity Control: By keeping the bulk amine in the aqueous phase, the local concentration of amine in the organic phase is controlled, reducing the formation of over-alkylated byproducts (tertiary amines).

  • Process Efficiency: Post-reaction, the phases separate spontaneously. The product remains in Toluene; salts and excess amine remain in water.

Experimental Protocol

Objective: Amination of Compound A with Methylamine (40% aq.) using PTC.

Materials:
  • Substrate: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (1.0 eq)

  • Reagent: Methylamine (40% wt in H2O) (3.0 - 5.0 eq)

  • Solvent: Toluene (5-10 volumes relative to substrate mass)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) - Acts as an HCl scavenger.
    
Step-by-Step Procedure:
  • Charge Organic Phase:

    • To a clean, dry reactor equipped with an overhead stirrer, charge Compound A (100 g).

    • Add Toluene (500 mL). Stir at 25°C until fully dissolved.

    • Add TBAB (5.5 g).

  • Charge Aqueous Phase:

    • In a separate vessel, dissolve

      
        (base) in the Methylamine solution .
      
    • Note: If using gaseous amine, dissolve gas into cold water first.

  • Reaction Initiation:

    • Add the aqueous amine/base solution to the toluene mixture.

    • Vigorous Agitation is Critical: Set stirring speed to maximum practical RPM to create a fine emulsion. The reaction rate is diffusion-controlled at the interface.

  • Heating:

    • Heat the biphasic mixture to 60°C .

    • Caution: Do not exceed 80°C to prevent thermal degradation of the ketone or polymerization.

  • Monitoring:

    • Monitor by HPLC every 2 hours.

    • Endpoint: < 1.0% residual Compound A. Typical time: 6–10 hours.

  • Workup (Phase Separation):

    • Cool reaction to 25°C. Stop stirring.

    • Allow phases to separate (approx. 15-30 mins).

    • Drain Aqueous Layer: Contains excess methylamine, KBr, and TBAB residues. Dispose as basic waste.

    • Wash Organic Layer: Wash the Toluene layer twice with Water (2 x 200 mL) to remove trace amine.

  • Isolation:

    • The product is now in the Toluene layer. It can be isolated by evaporation or carried forward as a solution to the next step (e.g., reduction/cyclization).

Visualizing the Process

Figure 1: Reaction Pathway & Phase Transfer Mechanism

ReactionPathway Start Compound A (Lipophilic / Toluene Phase) Interface Phase Interface (TBAB Catalyst Shuttle) Start->Interface Diffusion AqPhase Amine + Base (Polar / Aqueous Phase) AqPhase->Interface Ion Pair Formation TS Transition State (Desolvated Nucleophile) Interface->TS Catalyzed Transport Product Aminated Product (Toluene Phase) TS->Product SN2 Substitution Waste Salt Waste (KCl/KBr) (Aqueous Phase) TS->Waste Leaving Group

Caption: Schematic of the Phase Transfer Catalysis (PTC) mechanism permitting the reaction of lipophilic Compound A with aqueous amine.

Figure 2: Workup & Purification Workflow

WorkupFlow RxnMix Reaction Mixture (Biphasic: Toluene/Water) Settle Phase Separation (Gravity) RxnMix->Settle OrgLayer Organic Layer (Product + Toluene) Settle->OrgLayer AqLayer Aqueous Layer (Salts + Excess Amine) Settle->AqLayer Wash Water Wash (x2) OrgLayer->Wash Dry Drying (Na2SO4 or Azeotropic) Wash->Dry Final Pure Product Solution Dry->Final

Caption: Downstream processing workflow for the isolation of the aminated product from the biphasic system.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Reaction Rate Poor agitation (low interfacial area).Increase stirring RPM. Ensure a "milky" emulsion is maintained.
Low Yield / Impurities Temperature too high (>80°C).Lower temp to 60°C. High temps favor polymerization of the ketone.
Phase Emulsion Surfactant effect of product.Add brine (sat. NaCl) to the aqueous wash to break the emulsion.
Incomplete Conversion Catalyst degradation.Add an additional 0.02 eq of TBAB if reaction stalls after 8 hours.

References

  • Process Optimization for Ivabradine: Title: Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities.[1][2] Source: Bentham Science / Current Organic Chemistry. URL:[Link]

  • Solvent Effects in SN2 Reactions: Title: Solvent effects on chemical processes: Decarboxylative dechlorination kinetics.[3] Source: Journal of Pharmaceutical Sciences.[3] URL:[Link]

  • General Reductive Amination Guidelines: Title: Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Source: Green Chemistry (RSC). URL:[Link]

  • Analogous Chemistry (Benzazepine Precursors)

Sources

Method

Scalable manufacturing process for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

An Application Note and Protocol for the Scalable Manufacturing of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane Abstract This document provides a comprehensive guide to a robust and scalable two-step manufacturing proce...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Manufacturing of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Abstract

This document provides a comprehensive guide to a robust and scalable two-step manufacturing process for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane, a valuable chemical intermediate. The synthetic strategy is centered around a high-yield Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 7-chloroheptanoyl chloride. This application note details the rationale behind the chosen synthetic route, provides step-by-step protocols for the preparation of the acyl chloride intermediate and the final product, and outlines critical process parameters for ensuring scalability, safety, and purity. The protocols are designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering field-proven insights into efficient ketone synthesis.

Introduction and Strategic Overview

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a bifunctional molecule featuring a substituted aromatic ketone and a terminal alkyl chloride. This structure makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents, where the heptane chain acts as a flexible linker.[1] The development of a scalable, cost-effective, and reliable manufacturing process is critical for its industrial application.

The selected synthetic pathway involves two primary stages:

  • Synthesis of the Acylating Agent: Conversion of 7-chloroheptanoic acid to the highly reactive 7-chloroheptanoyl chloride intermediate.

  • Ketone Formation: A Friedel-Crafts acylation reaction between 7-chloroheptanoyl chloride and veratrole, catalyzed by a Lewis acid.

This approach was chosen for its numerous advantages in a manufacturing context. The Friedel-Crafts acylation is one of the most effective and widely used methods for synthesizing aryl ketones.[2][3] A key benefit is that the ketone product is deactivated towards further acylation due to the electron-withdrawing effect of the carbonyl group, which prevents the poly-acylation side reactions often encountered in Friedel-Crafts alkylations.[3][4] This leads to a cleaner reaction profile and simplifies purification.

The overall workflow is depicted below.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Friedel-Crafts Acylation & Purification 7-Chloroheptanoic_Acid 7-Chloroheptanoic Acid Protocol_1 Protocol 1: Acyl Chloride Formation 7-Chloroheptanoic_Acid->Protocol_1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Protocol_1 Acyl_Chloride 7-Chloroheptanoyl Chloride Protocol_1->Acyl_Chloride Protocol_2 Protocol 2: Friedel-Crafts Acylation Acyl_Chloride->Protocol_2 Key Intermediate Veratrole Veratrole Veratrole->Protocol_2 AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Protocol_2 Crude_Product Crude Product Protocol_2->Crude_Product Purification Protocol 3: Recrystallization Crude_Product->Purification Final_Product 1-Chloro-7-(3,4-dimethoxyphenyl) -7-oxoheptane Purification->Final_Product

Caption: Scalable two-part manufacturing workflow.

Part 1: Synthesis of 7-Chloroheptanoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental step in activating the carboxyl group for acylation. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on a large scale because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying the product isolation.[5][6]

Protocol 1: Synthesis of 7-Chloroheptanoyl Chloride

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles Rationale/Notes
7-Chloroheptanoic Acid 164.63 100.0 g 0.607 Starting Material
Thionyl Chloride (SOCl₂) 118.97 86.7 g (52.8 mL) 0.729 (1.2 eq) Chlorinating agent. A slight excess ensures complete conversion.

| N,N-Dimethylformamide (DMF) | 73.09 | ~0.5 mL | Cat. | Catalyst for the reaction.[5] |

Procedure:

  • Reaction Setup: Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Charging Reagents: Charge the flask with 7-chloroheptanoic acid (100.0 g, 0.607 mol).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (52.8 mL, 0.729 mol) to the flask via an addition funnel over 30 minutes. The reaction is exothermic and will begin to evolve gas. Add a catalytic amount of DMF (a few drops).

  • Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain the reflux for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to check for the disappearance of the starting carboxylic acid.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. Caution: Ensure the vacuum pump is protected from corrosive vapors.

  • Purification: The crude 7-chloroheptanoyl chloride is then purified by fractional distillation under high vacuum to yield a clear liquid. The expected boiling point is approximately 90 °C at 0.3 Torr.[1]

Part 2: Friedel-Crafts Acylation

The core of this process is the Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism.[7] The Lewis acid, AlCl₃, coordinates with the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich veratrole ring then attacks this electrophile, leading to the formation of the ketone.

G AlCl3 AlCl₃ Acylium_Complex Acylium Ion Electrophile [R-C=O]⁺ [AlCl₄]⁻ Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Complex->Sigma_Complex Veratrole Veratrole Veratrole->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation (-HCl) Final_Product Final Product Product_Complex->Final_Product Hydrolysis H2O_Quench H₂O Quench H2O_Quench->Final_Product AcylCl AcylCl

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol 2: Synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles Rationale/Notes
Veratrole 138.16 76.7 g (70.0 mL) 0.555 Aromatic Substrate
7-Chloroheptanoyl Chloride 183.07 101.7 g 0.555 Acylating Agent (from Protocol 1)
Aluminum Chloride (AlCl₃), anhydrous 133.34 81.2 g 0.609 (1.1 eq) Lewis Acid Catalyst. A slight excess is used to drive the reaction.
Dichloromethane (DCM), anhydrous 84.93 500 mL - Solvent. Must be anhydrous.
Hydrochloric Acid (HCl), 2M - ~500 mL - For quenching the reaction.

| Ice | - | ~1 kg | - | For temperature control during quench. |

Procedure:

  • Reaction Setup: In a 2 L multi-neck, jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (81.2 g, 0.609 mol).

  • Solvent Addition: Add anhydrous dichloromethane (300 mL) to the reactor. Cool the resulting slurry to 0-5 °C using a circulating chiller.

  • Acyl Chloride Addition: In a separate flask, dissolve 7-chloroheptanoyl chloride (101.7 g, 0.555 mol) in anhydrous dichloromethane (100 mL). Transfer this solution to the addition funnel.

  • Acylium Ion Formation: Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 45-60 minutes, maintaining the internal temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the electrophile.

  • Veratrole Addition: Dissolve veratrole (70.0 mL, 0.555 mol) in anhydrous dichloromethane (100 mL) and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC or HPLC.

  • Quenching: Prepare a separate vessel with a stirred mixture of crushed ice (1 kg) and 2M HCl (500 mL). Very slowly and carefully, transfer the reaction mixture into the ice/HCl slurry. Extreme Caution: This quench is highly exothermic and will evolve HCl gas. Ensure adequate ventilation and cooling. The rate of addition must be controlled to keep the quench temperature below 25 °C.

  • Workup: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally, brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

Part 3: Purification and Characterization

For scalable manufacturing, purification via recrystallization is preferable to column chromatography due to lower cost and solvent usage.[8][9]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of isopropanol and water or ethanol and hexane. The crude product should be highly soluble in the primary solvent at elevated temperatures and poorly soluble at low temperatures.

  • Procedure: a. Dissolve the crude product in a minimal amount of hot isopropanol (e.g., heated to ~60-70 °C). b. Once fully dissolved, slowly add water dropwise until the solution becomes faintly turbid. c. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. Crystals should begin to form. e. Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol/water solution. g. Dry the crystals under vacuum to a constant weight.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃) δ ~7.5 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 6H, 2x -OCH₃), ~3.5 (t, 2H, -CH₂Cl), ~2.9 (t, 2H, -COCH₂-), ~1.8-1.4 (m, 8H, alkyl chain)
¹³C NMR (CDCl₃) δ ~200 (C=O), ~153, ~149, ~129, ~123, ~110, ~110 (Ar-C), ~56 (OCH₃), ~45 (-CH₂Cl), ~38, ~32, ~28, ~26, ~24 (alkyl chain)
Mass Spec (EI) m/z (M⁺) calculated for C₁₅H₂₁ClO₃: 284.12. Found: ~284
Purity (HPLC) >98%

Safety and Hazard Management

The described protocols involve hazardous materials that require strict safety protocols.[10][11][12] All operations should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

ReagentKey HazardsRecommended PPE
Thionyl Chloride Corrosive, toxic by inhalation, reacts violently with water.[5]Chemical-resistant gloves, safety goggles, face shield, lab coat, respirator.
Aluminum Chloride Corrosive, causes severe skin burns and eye damage, reacts violently with water.[10]Chemical-resistant gloves, safety goggles, face shield, lab coat.
Dichloromethane Skin and eye irritant, suspected carcinogen.[11]Nitrile gloves, safety goggles, lab coat.
Veratrole Harmful if swallowed, causes skin irritation.Gloves, safety goggles, lab coat.
Hydrochloric Acid Corrosive, causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield, lab coat.

Conclusion

The two-step synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane via Friedel-Crafts acylation represents a highly efficient and scalable manufacturing process. By carefully controlling reaction parameters such as temperature, stoichiometry, and quench conditions, high yields of a pure product can be reliably obtained. The use of thionyl chloride for intermediate synthesis and recrystallization for purification makes this process amenable to large-scale industrial production. Adherence to the detailed protocols and safety guidelines outlined in this document will ensure a safe and successful manufacturing campaign.

References

  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. (2025, December 22). ACS Publications. Retrieved February 28, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Carboline. Retrieved February 28, 2026, from [Link]

  • (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. (n.d.). RSC Publishing. Retrieved February 28, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved February 28, 2026, from [Link]

  • Synthesis of poly(ether ketone) by FriedeI-Crafts acylation: effects of reaction conditions. (1992). Polymer. Retrieved February 28, 2026, from [Link]

  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry - Open Access Pub. Retrieved February 28, 2026, from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved February 28, 2026, from [Link]

  • New process for friedel-crafts reaction, and catalyst therefore. (n.d.). Google Patents.
  • The Friedel-Crafts Reaction. (2014, February 27). University of California, Irvine. Retrieved February 28, 2026, from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved February 28, 2026, from [Link]

  • Purification Strategies for Flavones and Related Compounds. (2012, November 9). Teledyne Labs. Retrieved February 28, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved February 28, 2026, from [Link]

Sources

Application

Reductive amination of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane methodology

This Application Note is designed for researchers and process chemists optimizing the reductive amination of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane . This specific substrate presents a unique chemoselective challe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the reductive amination of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane . This specific substrate presents a unique chemoselective challenge: converting a sterically and electronically deactivated aryl ketone into an amine while preserving a distal alkyl chloride, which serves as a critical handle for subsequent functionalization (e.g., in the synthesis of calcium channel blocker analogs or bifunctional linkers).

Application Note: Chemoselective Reductive Amination of -Chloro-Aryl Ketones

Executive Summary

The reductive amination of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane requires a protocol that balances the low reactivity of electron-rich aryl ketones against the lability of primary alkyl chlorides. Standard catalytic hydrogenation (Pd/C) is contraindicated due to the high risk of hydrodehalogenation (loss of the chlorine atom).

This guide details two protocols:

  • Method A (Standard): Uses Sodium Triacetoxyborohydride (STAB) for unhindered primary/secondary amines.

  • Method B (Enhanced): Uses Titanium(IV) Isopropoxide [Ti(OiPr)

    
    ] to activate the ketone for sterically hindered or weakly nucleophilic amines.
    

Key Performance Indicators (KPIs):

  • Chemoselectivity: >98% retention of the C1-Chlorine.

  • Conversion: >95% consumption of ketone.[1]

  • Impurity Control: <2% formation of des-chloro or alcohol byproducts.

Chemical Context & Mechanism[2][3][4]

The Substrate Challenge

The substrate contains two reactive centers:

  • C7-Aryl Ketone: The 3,4-dimethoxy ring donates electron density into the carbonyl carbon via resonance, making it less electrophilic and slower to form imines compared to aliphatic ketones.

  • C1-Alkyl Chloride: A primary halide susceptible to nucleophilic attack (

    
    ) by amines or reduction by strong hydrides.
    
Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The reducing agent must selectively deliver a hydride to the iminium ion (C=N) without reducing the ketone (C=O) or the alkyl chloride (C-Cl).

Why STAB? Sodium Triacetoxyborohydride [NaBH(OAc)


] is the reagent of choice (Abdel-Magid protocol). It is sterically bulky and electron-deficient, making it less reactive toward ketones/aldehydes but highly reactive toward protonated iminium ions. This kinetic differentiation allows for "Direct Reductive Amination" (one-pot).

ReactionMechanism Substrate Aryl Ketone (Substrate) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine (Acid Cat.) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Target Amine (Cl-Retained) Iminium->Product Hydride Transfer STAB STAB (H- Source) STAB->Product Fast Reduction

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation.[2] THF is safer but may require slower addition. Avoid alcohols (competes with imine formation).
Stoichiometry 1.1–1.2 eq. Amine1.4–1.5 eq. STABExcess hydride ensures completion; slight excess amine drives equilibrium.
Catalyst Acetic Acid (1–2 eq.)[3]Essential for aryl ketones to protonate the hemiaminal and drive water loss.
Temperature 20°C – 40°CDo not exceed 50°C. Higher temps risk displacing the C1-Chloride (cyclization to azepane).
Water Content Anhydrous (<0.1%)Water hydrolyzes the imine back to the ketone. Use molecular sieves if necessary.

Experimental Protocols

Protocol A: Standard STAB Method

Best for: Primary amines and unhindered secondary amines.

Materials:

  • Substrate: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (1.0 eq)

  • Amine: (1.1 eq)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) [anhydrous]

  • Additive: Glacial Acetic Acid (1.0 eq)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the Ketone  (1.0 eq) and Amine  (1.1 eq) in DCE (0.2 M concentration relative to ketone).
    
  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This pre-stir allows the ketone-amine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Remove ice bath and stir at RT (20–25°C). Monitor by HPLC/TLC.

    • Typical Time: 4–16 hours. Aryl ketones are slow.

  • Quench: Once conversion >95%, quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[4]
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc + 1%

    
    ).
    
Protocol B: Titanium-Mediated Method

Best for: Weakly nucleophilic amines, bulky amines, or if Protocol A yields <50%.

Rationale:


 acts as a Lewis acid and water scavenger, forcing the formation of the imine/enamine species which is then reduced.

Step-by-Step:

  • Imine Formation: In a dried flask, combine Ketone (1.0 eq) and Amine (1.2 eq).

  • Titanium Addition: Add Titanium(IV) Isopropoxide (1.25 eq) neat (if possible) or in minimal THF.

  • Stir: Stir the mixture at RT for 6–12 hours.

    • Observation: The solution often becomes viscous or changes color (yellow/orange).

  • Dilution: Dilute with anhydrous Ethanol or THF (0.5 M).

  • Reduction: Add Sodium Borohydride (

    
    )  (1.5 eq) carefully.
    
    • Note:

      
       is used here because the intermediate is already the imine; STAB is not strictly necessary, though STAB can also be used.
      
  • Quench: Add water (dropwise) to hydrolyze the titanium salts. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with EtOAc.

  • Workup: Proceed as in Protocol A.

Process Control & Analytical Methods

In-Process Control (IPC)

Do not rely solely on TLC due to the UV activity of the veratrole ring masking the product/SM separation.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 mins. (High organic required due to lipophilicity).

  • Detection: UV 280 nm (Specific for the dimethoxybenzene moiety).

Interpretation:

  • RT ~ 4.5 min: Ketone (SM).

  • RT ~ 3.8 min: Alcohol byproduct (Reduction of ketone without amination) - Avoid by ensuring Amine is present before Hydride.

  • RT ~ 2.5 - 3.5 min: Product Amine (Polarity shift depends on amine used).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Aryl ketone is sterically hindered.Switch to Protocol B (Titanium). Increase time to 24h.
Des-Chloro Product Over-reduction or Pd contamination.Ensure no Pd/C is used. Use STAB (milder than

). Keep Temp <40°C.
Alcohol Formation Reductant added before Imine formed.Increase "Activation" time (Step 2 in Protocol A). Add Molecular Sieves (3Å).
Cyclization (Azepane) Intramolecular

attack.
Keep pH slightly acidic (AcOH) during workup to protonate amine. Store as HCl salt.

Workflow Visualization

Workflow Start Start: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane Decision Is Amine Sterically Hindered? Start->Decision MethodA Method A: STAB Protocol (DCE, AcOH, RT) Decision->MethodA No MethodB Method B: Ti(OiPr)4 Protocol (Neat/THF, then NaBH4) Decision->MethodB Yes MonitorA IPC: HPLC (Check for Alcohol impurity) MethodA->MonitorA Quench Quench (NaHCO3) MonitorA->Quench Conversion >95% Hydrolysis Hydrolysis (Water) Filter off TiO2 MethodB->Hydrolysis Hydrolysis->Quench Workup Extraction (DCM) & Drying Quench->Workup Purify Flash Chromatography (Hex/EtOAc + Et3N) Workup->Purify

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[5][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. 61(11), 3849-3862.[5] Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Abstract This document provides a comprehensive guide to the safe handling and storage protocols for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane. As specific safety data for this compound is not extensively published,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage protocols for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane. As specific safety data for this compound is not extensively published, this guide synthesizes best practices derived from the known hazards of its primary functional groups: a chlorinated alkane and an aromatic ketone. These protocols are designed for researchers, chemists, and drug development professionals to ensure personnel safety, maintain compound integrity, and adhere to regulatory compliance. The causality behind each recommendation is explained to provide a deeper understanding of the required safety measures.

Compound Profile and Inferred Hazard Assessment

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a bifunctional organic molecule featuring a terminal chloroalkane chain and a 3,4-dimethoxybenzophenone moiety. While this compound is valuable in synthetic chemistry as a building block, its specific toxicological and reactivity data are not widely available. Therefore, a risk assessment must be based on the well-documented properties of its constituent chemical classes.

  • Chlorinated Organic Moiety: The alkyl chloride group introduces hazards common to chlorinated hydrocarbons. These compounds can be irritants, potentially toxic, and may release corrosive hydrogen chloride (HCl) gas upon decomposition, which can be induced by high temperatures or contact with certain metals.[1] Wet chlorine, or chlorinated compounds in the presence of moisture, can be highly corrosive to metals like steel by forming hydrochloric and hypochlorous acids.[2]

  • Aromatic Ketone Moiety: Aromatic ketones are generally more stable than their aliphatic counterparts but can be susceptible to oxidation, especially when stored improperly over long periods in the presence of air.[3] This class of compounds can also be sensitive to light. The dimethoxy-phenyl group suggests the compound may cause skin, eye, and respiratory irritation, similar to related structures like 3,4-Dimethoxybenzaldehyde.[4]

The following table summarizes the known and inferred properties for risk assessment purposes.

PropertyValue / Inferred HazardRationale & Source
Molecular Formula C₁₅H₂₁ClO₃Based on chemical structure.
Appearance Likely a solid at room temperature.Similar aromatic ketones and substituted benzophenones are typically solids.[5]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation. May be harmful if swallowed.Inferred from data on similar chlorinated and dimethoxy-substituted aromatic compounds.[4][6][7]
Reactivity Incompatible with strong oxidizing agents, strong bases, and certain metals (aluminum, magnesium, zinc).[1][4]General reactivity profile for chlorinated organics and ketones.
Decomposition Hazardous decomposition products may include carbon oxides (CO, CO₂) and hydrogen chloride (HCl) gas.[6]Expected thermal or chemical decomposition products for a chlorinated organic compound.
Storage Sensitivity Potentially sensitive to air, light, and moisture.Aromatic ketones can oxidize in air, and the chloro-alkane moiety can hydrolyze in the presence of moisture, especially under non-neutral pH.[2][3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane to prevent dermal, ocular, and respiratory exposure.[8] The selection of appropriate PPE is a critical first step in any handling procedure.

Core PPE Requirements:

  • Hand Protection: Use chemical-resistant gloves. Given that some chlorinated solvents can penetrate latex or nitrile, it is advisable to consult the glove manufacturer's compatibility chart.[8] Using double-layered gloves provides an additional barrier.

  • Eye Protection: Chemical splash goggles or a full-face shield are required to prevent contact with dust particles or splashes.[1][9]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure clothing fully covers the skin.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[2][10]

PPE_Selection_Workflow cluster_0 PPE Selection for Handling 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane start Start Handling Procedure fume_hood Work inside a certified chemical fume hood? start->fume_hood solid_or_liquid Handling solid or solution? fume_hood->solid_or_liquid Yes weighing Weighing Solid Compound solid_or_liquid->weighing Solid solution_prep Preparing/Transferring Solution solid_or_liquid->solution_prep Solution ppe_core Mandatory PPE: - Chemical Splash Goggles - Lab Coat - Chemical-Resistant Gloves weighing->ppe_core solution_prep->ppe_core ppe_weighing Additional Precautions: - Use anti-static weigh paper/boat - Minimize dust generation ppe_core->ppe_weighing ppe_solution Additional Precautions: - Use appropriate glassware - Ensure secondary containment ppe_core->ppe_solution end_procedure Proceed with Experiment ppe_weighing->end_procedure ppe_solution->end_procedure

Caption: PPE selection workflow for handling the target compound.

Chemical Storage and Stability Protocols

Proper storage is paramount to maintain the chemical integrity of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane and to prevent the formation of hazardous degradation products. The protocol below combines best practices for storing chlorinated compounds and aromatic ketones.[1][3]

Storage Conditions:

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[11][12] This minimizes the rate of potential decomposition and evaporation of any volatile impurities.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is a critical step to prevent air oxidation of the ketone moiety.[3] For long-term storage, the container should be purged with inert gas before sealing.

  • Container: Use a tightly sealed, amber glass bottle or a container made of non-reactive material.[13][14] Amber glass protects the compound from light, which can catalyze degradation. Avoid plastic containers, as plasticizers may leach or the container may react with the compound.[14]

  • Location: Store in a designated, well-ventilated, and dry chemical storage cabinet away from incompatible materials.[7] The storage area should be secure and accessible only to authorized personnel.[6]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reactive metals such as aluminum, magnesium, and zinc.[1][4]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step methodology for safely preparing a stock solution of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane.

Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Spatula

  • Anti-static weigh boat

  • Volumetric flask with a ground-glass stopper

  • Pipettes

  • Vortex mixer

Methodology:

  • Pre-Handling Safety Check: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood is operational with proper airflow. Have spill cleanup materials readily available.

  • Compound Equilibration: Before opening, allow the container of the compound to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis of the chloro-alkane.

  • Weighing: Inside the fume hood, carefully tare the anti-static weigh boat on the analytical balance. Using a clean spatula, weigh the desired amount of the compound. Record the exact mass. Causality Note: Working within a fume hood prevents inhalation of fine particles.

  • Transfer: Carefully transfer the weighed solid into the appropriate volumetric flask. Ensure all solid is transferred by gently tapping the weigh boat.

  • Dissolution: Add a portion (approximately half the final volume) of anhydrous DMSO to the volumetric flask. Stopper the flask and gently swirl or vortex until the solid is completely dissolved. Causality Note: Using an anhydrous solvent is critical to prevent hydrolysis of the alkyl chloride.

  • Final Volume Adjustment: Once dissolved, carefully add anhydrous DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a properly labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and your initials. Store the solution at -20°C for long-term stability.[5]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Minor Spill (Solid Powder):

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Prevent anyone from walking through the spill area.

  • PPE: If not already wearing it, don appropriate PPE, including respiratory protection if necessary.

  • Cleanup: Gently cover the spill with an absorbent material suitable for chemical spills. Carefully sweep the material into a designated hazardous waste container. Avoid raising dust.[6]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleanup materials in a sealed bag for hazardous waste disposal.

Emergency Actions:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation develops.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]

Spill_Response_Workflow cluster_1 Chemical Spill Response Protocol spill Spill Occurs assess Assess Spill Size & Hazard spill->assess minor_spill Minor Spill (Contained, Small Amount) assess->minor_spill Minor major_spill Major Spill (Uncontrolled, Large Amount) assess->major_spill Major alert Alert Personnel in Area minor_spill->alert evacuate Evacuate Area Call Emergency Response major_spill->evacuate don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill (Use absorbent pads) don_ppe->contain cleanup Clean Up Spill (Sweep solid / Absorb liquid) contain->cleanup dispose Dispose of Waste in Sealed Hazardous Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[15]

  • Segregation: Do not mix with non-halogenated or other incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

References

  • American Chemical Society. (2015, January 20).
  • OxyChem. (2014).
  • Euro Chlor.
  • The Chlorine Institute. (2019, May 13). Handling Chlorine Safely.
  • Fisher Scientific. (2009, September 22).
  • Sigma-Aldrich. (2024, September 6).
  • USC Nanofab Wiki.
  • Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • Cayman Chemical.
  • Sigma-Aldrich. 7-chloro-1-(3-chlorophenyl)-1-oxoheptane.
  • MedchemExpress.com. (2025, September 23).
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloro-3,4-dimethoxybenzaldehyde.
  • Essenciales. Preserving essential oils.
  • Alpha Chemistry. (2024, December 23).
  • Chemical Bull. (2025, August 19). Aromatic Ketones: Depth & Warmth In Candles & Diffusers.
  • ChemScene. 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Removing impurities from 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane crude product

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists troubleshooting the purification of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane , a critical intermediate synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists troubleshooting the purification of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane , a critical intermediate synthesized via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 7-chloroheptanoyl chloride.

Due to the harsh Lewis acidic conditions required for this transformation, crude reaction mixtures often contain a complex profile of unreacted starting materials, regioisomers, and degradation products [1]. This guide provides the mechanistic causality behind these impurities and field-proven, self-validating protocols to isolate your target compound with high purity.

Diagnostic Workflow & Impurity Profiling

Before initiating purification, it is critical to understand the chemical nature of the impurities in your crude mixture. The diagram below outlines the diagnostic logic for identifying and systematically removing each class of impurity.

PurificationWorkflow Crude Crude 1-Chloro-7-(3,4-dimethoxyphenyl) -7-oxoheptane Analysis LC-MS / NMR Analysis Crude->Analysis Imp1 Phenolic Impurities (Demethylation) Analysis->Imp1 Imp2 Unreacted Veratrole (Non-polar) Analysis->Imp2 Imp3 7-Chloroheptanoic Acid (Hydrolysis) Analysis->Imp3 Imp4 Regioisomers (2,3-dimethoxy) Analysis->Imp4 Act1 Dilute NaOH Wash (Aqueous Partition) Imp1->Act1 Act2 High-Vacuum Distillation or Hexane Wash Imp2->Act2 Act3 NaHCO3 Wash (Aqueous Partition) Imp3->Act3 Act4 Silica Column Chromatography Imp4->Act4 Pure Purified Target Compound Act1->Pure Act2->Pure Act3->Pure Act4->Pure

Fig 1: Diagnostic workflow for identifying and removing crude product impurities.

Quantitative Impurity Data

Exploiting the physicochemical differences between the target ketone and the byproducts is the most efficient way to purify the crude oil.

ImpurityCausality / OriginPolarity / pKaPrimary Removal Strategy
7-Chloroheptanoic Acid Hydrolysis of unreacted 7-chloroheptanoyl chloride during the aqueous acidic quench.High / pKa ~4.8Aqueous partition (Saturated NaHCO₃ wash).
Demethylated Phenols AlCl₃-mediated ether cleavage. The Lewis acid coordinates to the methoxy oxygen, allowing nucleophilic attack by Cl⁻ [2].High / pKa ~9.5Aqueous partition (Cold 0.5 M NaOH wash).
Veratrole Unreacted starting material (often used in slight excess to drive the reaction).Low / NeutralHigh-vacuum Kugelrohr distillation or Hexane trituration.
2,3-Dimethoxyphenyl Isomer Ortho-acylation regioisomer. Sterically hindered, but forms as a minor kinetic byproduct [4].Medium / NeutralSilica gel column chromatography.

Self-Validating Purification Protocols

Do not rely on a single chromatographic step. A chemically-driven liquid-liquid extraction will remove >80% of the impurity mass, saving time and silica gel.

Protocol A: Chemically-Driven Liquid-Liquid Extraction

Objective: Complete removal of acidic and phenolic impurities.

  • Reaction Quench: Slowly pour the active reaction mixture over a vigorously stirred mixture of crushed ice and 1 M HCl.

    • Causality: This breaks the highly stable AlCl₃-ketone complex and ensures all phenolic byproducts are fully protonated (neutralized) so they partition into the organic phase initially [1].

  • Organic Phase Isolation: Extract the aqueous mixture 3× with Dichloromethane (DCM) or Ethyl Acetate. Combine the organic layers.

  • Acid Removal (Self-Validating): Wash the combined organic layer with saturated aqueous NaHCO₃.

    • Validation: Continue adding NaHCO₃ washes until CO₂ effervescence completely ceases. The cessation of gas visually validates that all 7-chloroheptanoic acid has been neutralized to its water-soluble sodium salt.

  • Phenol Removal (Critical Step): Wash the organic layer with ice-cold 0.5 M NaOH.

    • Causality: Phenols have a pKa of ~9.5. The NaOH deprotonates them into water-soluble sodium phenoxides, leaving the target neutral ketone in the organic phase[3].

    • Validation: Separate the aqueous NaOH layer and acidify it dropwise with 1 M HCl. If the solution turns milky or precipitates, phenolic impurities were successfully extracted.

    • Caution: Do not use hot or highly concentrated NaOH, as this risks hydrolyzing the terminal alkyl chloride of your product.

  • Final Wash: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chromatographic Separation

Objective: Removal of unreacted veratrole and the 2,3-dimethoxyphenyl regioisomer.

  • Preparation: Dry-load the concentrated crude oil onto a silica gel column.

  • Elution: Utilize a step-gradient solvent system of Hexanes:Ethyl Acetate. Start at 95:5 to elute the non-polar unreacted veratrole.

  • Isomer Separation: Gradually increase polarity to 80:20. The sterically hindered 2,3-dimethoxyphenyl regioisomer will typically elute just before the target 3,4-dimethoxyphenyl product.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The target compound will present as the dominant, cleanly absorbing spot.

Troubleshooting FAQs

Q: My product yield is low, and I see a massive, highly polar, UV-active spot on the TLC baseline. What happened? A: You are observing extensive ether cleavage (demethylation). AlCl₃ is a harsh Lewis acid. It coordinates to the methoxy oxygens of veratrole, creating a positive charge that facilitates an Sₙ2 attack by chloride ions, cleaving the O-CH₃ bond to release methyl chloride gas and form an aluminum phenoxide [2]. To mitigate this, strictly control your reaction temperature (keep it < 5 °C during acyl chloride addition) and quench the reaction immediately upon completion.

Q: I detected a cyclic byproduct in my LC-MS analysis. Why did my terminal alkyl chloride react? A: While the acyl chloride is vastly more reactive than the terminal alkyl chloride, prolonged heating or excessive equivalents of AlCl₃ can trigger an intramolecular Friedel-Crafts alkylation [1]. The terminal chloride reacts with the newly formed aromatic ring to form a fused benzosuberone derivative. Ensure the reaction is not left to stir overnight if the acylation is already complete.

Q: Is vacuum distillation safe for removing unreacted veratrole from this specific product? A: Yes, but with strict temperature controls. Veratrole boils at ~206 °C at atmospheric pressure and can be removed via high-vacuum Kugelrohr distillation at much lower temperatures. However, excessive heat (>150 °C) risks the thermal elimination of HCl from your product's terminal alkyl chloride, yielding a terminal alkene. Keep distillation temperatures as low as possible (< 80 °C at < 0.1 Torr).

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL:[Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation Source: PubMed Central (PMC) - NIH URL:[Link]

  • Friedel–Crafts reaction Source: Wikipedia URL:[Link]

Optimization

Minimizing side reactions during 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic challenges associated with the synthesis of 1-Chloro-7-(3,4-dimethoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic challenges associated with the synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane.

This transformation relies on the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) using 7-chloroheptanoyl chloride. While the chemistry is fundamentally robust, the presence of two reactive functional groups on the acylating agent (an acyl chloride and a terminal alkyl chloride) alongside the sensitive methoxy groups on the arene creates a complex reaction landscape.

Visualizing the Reaction Landscape

To effectively troubleshoot, we must first understand the competing mechanistic pathways. The diagram below illustrates the desired acylium ion pathway versus the two most common side reactions: ether cleavage (demethylation) and intermolecular alkylation.

ReactionPathway Veratrole Veratrole (1,2-dimethoxybenzene) Acylium Acylium Ion Intermediate Veratrole->Acylium AcylChloride 7-chloroheptanoyl chloride AcylChloride->Acylium LewisAcid AlCl3 Catalyst (Coordination) LewisAcid->Acylium Target Target Product: 1-Chloro-7-(3,4-dimethoxyphenyl) -7-oxoheptane Acylium->Target 0-20°C Fast Demethylation Side Reaction 1: Demethylation (Phenol Formation) Target->Demethylation >40°C or Excess AlCl3 Alkylation Side Reaction 2: Intermolecular Alkylation Target->Alkylation Prolonged Time or Heat

Figure 1: Reaction pathway for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane and primary side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant demethylation (phenol formation) in my product mixture?

The Causality: Aluminum chloride (


) is a potent Lewis acid that coordinates not only with the acyl chloride but also with the lone pairs of the oxygen atoms on veratrole's methoxy groups. At elevated temperatures, this coordination weakens the oxygen-methyl bond, allowing nucleophilic attack by chloride ions to cleave the ether, resulting in a stable aluminum phenoxide complex[1]. This is a well-documented limitation when working with ortho-substituted aryl methyl ethers [2].
The Solution: 
  • Order of Addition: Always pre-form the acylium ion by mixing

    
     and 7-chloroheptanoyl chloride before adding veratrole. This minimizes the concentration of free 
    
    
    
    available to coordinate with the methoxy groups.
  • Temperature Control: Keep the reaction strictly between 0°C and 20°C. Demethylation kinetics accelerate exponentially above 40°C.

  • Stoichiometry: Limit

    
     to exactly 1.15 to 1.20 equivalents relative to the acyl chloride.
    
Q2: How do I prevent the terminal chloride from undergoing Friedel-Crafts alkylation?

The Causality: Your reagent, 7-chloroheptanoyl chloride, is bifunctional. While acyl chlorides form highly reactive acylium ions rapidly, primary alkyl halides can also be activated by


 to form carbocation-like species, albeit at a slower rate [3]. If the reaction is heated or left to stir after the acylation is complete, the terminal alkyl chloride of your product will begin alkylating unreacted veratrole or other product molecules (oligomerization).
The Solution:  Exploit the kinetic gap. Acylation is orders of magnitude faster than primary alkylation. Quench the reaction immediately upon consumption of the veratrole (typically 2–3 hours at 20°C). Do not leave the reaction stirring overnight.
Q3: What is the optimal solvent and temperature profile to ensure regioselectivity and high yield?

The Causality: The solvent dictates the solubility of the


 complex and the reaction temperature limits. Dichloromethane (DCM) is the industry standard because its low boiling point (39.6°C) acts as a physical safeguard against overheating, and it stabilizes the acylium intermediate effectively [4].

Table 1: Solvent and Condition Optimization Matrix

SolventTemp RangeAcylation YieldDemethylation RiskAlkylation RiskRecommendation
Dichloromethane (DCM) 0°C to 20°C> 85%LowLowOptimal. Stabilizes acylium; prevents overheating.
1,2-Dichloroethane (DCE) 20°C to 60°C70%HighModerateAvoid. Higher boiling point allows temperatures that trigger ether cleavage.
Nitrobenzene 20°C to 40°C60%ModerateHighAvoid. Difficult to remove during workup; promotes oligomerization.

Validated Experimental Protocol

This protocol is designed as a self-validating system. The visual cues provided at each step are critical diagnostic indicators of the reaction's health.

Step 1: Acylium Ion Formation

  • In an oven-dried, nitrogen-purged round-bottom flask, suspend 1.15 eq of anhydrous

    
     in anhydrous DCM (10 mL/g of veratrole).
    
  • Cool the suspension to 0°C using an ice-water bath.

  • Add 1.05 eq of 7-chloroheptanoyl chloride dropwise over 15 minutes. Self-Validation Checkpoint: The suspension should turn into a clear, pale yellow/orange solution, indicating successful acylium ion formation. If it turns dark brown immediately, your

    
     may be wet.
    

Step 2: Electrophilic Aromatic Substitution 4. Dissolve 1.0 eq of veratrole in a small volume of anhydrous DCM. 5. Add the veratrole solution dropwise to the acylium mixture at 0°C over 30 minutes. 6. Remove the ice bath and allow the reaction to warm to 20°C. Stir for exactly 2.5 hours. Self-Validation Checkpoint: The solution will darken to a deep red/amber. If the solution turns opaque black or evolves excessive


 gas, demethylation is occurring. Cool the flask immediately.

Step 3: Quenching and Workup 7. Monitor by TLC (Hexane:EtOAc 8:2). Once veratrole is consumed, immediately pour the reaction mixture over a slurry of crushed ice and 1M


 (vigorous stirring).
Self-Validation Checkpoint: The aluminum complex must break completely. A clean separation of the aqueous and organic layers indicates a successful quench. Emulsions indicate trapped aluminum salts; add more 1M 

. 8. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated

, then brine. Dry over anhydrous

, filter, and concentrate under reduced pressure.

Troubleshooting Diagnostic Workflow

If your final analytical checks (HPLC/LC-MS) reveal impurities, use the following diagnostic decision tree to trace the error back to the bench.

Troubleshooting Start Impurity Detected via HPLC/LC-MS CheckMass Mass Spectrometry Analysis Start->CheckMass MassM14 [M-14] or [M-28] Loss of CH3 groups CheckMass->MassM14 MassHigh High Molecular Wt. (Dimer/Oligomer) CheckMass->MassHigh MassIsomer Same Mass [M] Different Ret. Time CheckMass->MassIsomer ActionDemeth Diagnosis: Demethylation Action: Lower Temp to 0°C, Reduce AlCl3 to 1.15 eq MassM14->ActionDemeth ActionAlkyl Diagnosis: Alkylation Action: Quench earlier, Avoid heating >20°C MassHigh->ActionAlkyl ActionIsomer Diagnosis: Ortho-Isomer Action: Switch solvent to DCM, Ensure slow addition MassIsomer->ActionIsomer

Figure 2: Diagnostic workflow for identifying and resolving common synthesis impurities.

References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at:[Link]

  • Du, Z.-T., et al. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Journal of Chemical Research. Available at:[Link]

  • LibreTexts Chemistry. 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at:[Link]

  • Lu, J., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxohepta...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this specific chemical transformation, focusing on the critical interplay of temperature and pressure.

I. Reaction Overview and Mechanism

The synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane typically proceeds via a Friedel-Crafts acylation reaction. In this process, 1,2-dimethoxybenzene (veratrole) is acylated using 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction involves the formation of an acylium ion, which then attacks the electron-rich aromatic ring of veratrole.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation can stem from several factors, often related to suboptimal temperature control.

  • Explanation of Causality: The formation of the acylium ion and the subsequent electrophilic aromatic substitution are temperature-dependent steps. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, side reactions such as dealkylation of the methoxy groups or polysubstitution can occur, reducing the yield of the desired product.

  • Troubleshooting Steps:

    • Verify Reactant and Catalyst Purity: Ensure that the veratrole, 7-chloroheptanoyl chloride, and Lewis acid catalyst are of high purity and anhydrous. Moisture can deactivate the catalyst.

    • Optimize Catalyst Stoichiometry: The amount of Lewis acid is critical. For acylations of activated rings like veratrole, slightly more than one equivalent of the catalyst is often required because the catalyst complexes with both the acyl chloride and the resulting ketone product.

    • Systematic Temperature Screening: Perform small-scale reactions at a range of temperatures to identify the optimal point. Start with a low temperature (e.g., 0 °C) and gradually increase it. Analyze the reaction mixture at each temperature point using techniques like TLC or GC-MS to monitor the formation of the product and byproducts.

Q2: I am observing the formation of multiple products. How can I improve selectivity?

The formation of isomers or polysubstituted products is a common challenge in Friedel-Crafts acylation.

  • Explanation of Causality: The methoxy groups on the veratrole ring are ortho-, para-directing. While the desired product is the para-substituted one, some ortho-substitution may occur. Polysubstitution can happen if the reaction conditions are too harsh (e.g., high temperature, excess catalyst).

  • Troubleshooting Steps:

    • Control Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer.

    • Choice of Solvent: The solvent can influence selectivity. Solvents that can moderate the reactivity of the catalyst, such as nitrobenzene or carbon disulfide, can sometimes improve selectivity, although they come with their own handling and safety considerations.

    • Slow Addition of Electrophile: Adding the 7-chloroheptanoyl chloride solution dropwise to the mixture of veratrole and Lewis acid at a controlled temperature can help to maintain a low concentration of the electrophile, thus minimizing side reactions.

Q3: My reaction seems to stall before completion. What could be the cause?

A stalled reaction can be frustrating. The issue often lies with the catalyst's activity or the reaction conditions.

  • Explanation of Causality: The Lewis acid catalyst can be deactivated by moisture or by complexing too strongly with the product. As the reaction progresses, the product ketone is formed, which complexes with the AlCl₃, effectively removing it from the catalytic cycle. If an insufficient amount of catalyst is used, the reaction can stall once all the "free" catalyst has been complexed.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried, and reagents and solvents should be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    • Increase Catalyst Loading: If substoichiometric amounts of the catalyst were used, try increasing the amount to at least 1.1 to 1.2 equivalents.

    • Monitor Temperature: Ensure the reaction is not being run at too low a temperature, which would result in a very slow reaction rate.

III. Optimizing Temperature and Pressure

Temperature Optimization

The optimal temperature for the synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Temperature RangeExpected OutcomeRecommendations
-10 °C to 10 °C Slow reaction rate, potentially incomplete conversion, but high selectivity for the para-isomer.Recommended for initial trials to maximize selectivity. Reaction time may need to be extended.
10 °C to 30 °C Moderate reaction rate with a good balance of yield and selectivity.Often the optimal range for many Friedel-Crafts acylations.
> 30 °C Faster reaction rate but increased risk of side reactions (isomerization, polysubstitution, dealkylation).Generally not recommended unless reaction is extremely sluggish at lower temperatures.
Pressure Considerations

For most lab-scale Friedel-Crafts acylation reactions, the reaction is carried out at atmospheric pressure. The primary role of pressure in this context is related to maintaining an inert atmosphere to exclude moisture.

  • Inert Atmosphere: The reaction vessel should be equipped with a gas inlet for an inert gas like nitrogen or argon. A slight positive pressure of the inert gas is maintained throughout the reaction to prevent the ingress of atmospheric moisture, which can quench the Lewis acid catalyst.

IV. Experimental Protocol: Temperature Screening

This protocol outlines a systematic approach to identifying the optimal reaction temperature.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 1.2 equivalents of anhydrous AlCl₃ and the chosen anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the mixture to the starting temperature of your screen (e.g., 0 °C) using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 1.0 equivalent of veratrole in the anhydrous solvent to the flask.

  • Electrophile Addition: Add a solution of 1.05 equivalents of 7-chloroheptanoyl chloride in the anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed the set point by more than 2 °C.

  • Reaction Monitoring: Maintain the reaction at the set temperature and take aliquots at regular intervals (e.g., every hour). Quench the aliquots in ice-cold dilute HCl and extract with an organic solvent. Analyze the organic layer by TLC or GC-MS to monitor the progress of the reaction.

  • Temperature Variation: Repeat steps 2-5 at different temperatures (e.g., 10 °C, 20 °C, 30 °C) to determine the optimal temperature for yield and purity.

V. Visualizing the Workflow

Troubleshooting Logic

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Reactant and Catalyst Purity Start->CheckPurity Initial Check CheckConditions Ensure Anhydrous Conditions Start->CheckConditions Stalled Reaction SlowAddition Implement Slow Addition of Electrophile Start->SlowAddition Selectivity Issues OptimizeCatalyst Optimize Catalyst Stoichiometry CheckPurity->OptimizeCatalyst If Purity is Confirmed TempScreen Perform Systematic Temperature Screening OptimizeCatalyst->TempScreen If Stoichiometry is Correct Success Optimized Yield and Purity TempScreen->Success Optimal Temp Found CheckConditions->OptimizeCatalyst SlowAddition->TempScreen SolventChoice Consider Alternative Solvent SlowAddition->SolventChoice SolventChoice->TempScreen

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

VI. References

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry, 5th Edition, by Paula Yurkanis Bruice URL: [Link]

  • Title: The Friedel-Crafts Acylation Reaction Source: Chemical Reviews URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: Wiley URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC method development for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane purity

An In-Depth Guide to the Development and Comparison of a Stability-Indicating HPLC Method for the Purity of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane Introduction In pharmaceutical development, the purity of an activ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Comparison of a Stability-Indicating HPLC Method for the Purity of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a complex organic molecule featuring an aromatic ketone, a halogenated alkyl chain, and ether functionalities. Its structural characteristics necessitate a robust and specific analytical method to accurately quantify it and separate it from potential process-related impurities and degradation products.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the causality behind each experimental decision, from the initial selection of the chromatographic mode to the final method optimization. Furthermore, we will compare the performance of a conventional C18 stationary phase against an alternative phenyl-hexyl phase, providing experimental data to support the selection of the optimal method. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure the development of a trustworthy and scientifically sound analytical procedure.[1][2]

The Strategic Foundation: Causality in Method Development

Developing a successful HPLC method is not a matter of chance; it is a systematic process rooted in the physicochemical properties of the analyte. The structure of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane dictates our analytical strategy.

  • Analyte Properties: The molecule possesses a dimethoxyphenyl ketone moiety, which acts as a strong chromophore, making it ideal for UV detection. The long alkyl chain combined with the aromatic ring renders the molecule significantly non-polar and hydrophobic. This hydrophobicity is the primary characteristic we will exploit for chromatographic separation.

  • Chromatographic Mode Selection: Given the non-polar nature of the analyte, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice.[3][4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules, like our target compound, will have a stronger affinity for the stationary phase, leading to longer retention times compared to more polar impurities.[6]

  • Detector and Wavelength Selection: The conjugated system in the 3,4-dimethoxyphenyl group is expected to have a strong UV absorbance. A photodiode array (PDA) detector is preferable as it allows for the acquisition of the full UV spectrum of the peak, which helps in both identifying the optimal detection wavelength (λmax) and assessing peak purity. Based on similar aromatic ketone structures, a wavelength in the range of 270-280 nm is a logical starting point.

Core Experimental Workflow

The development and validation of an HPLC method follow a logical progression. The following diagram illustrates the workflow, emphasizing the iterative nature of optimization and the critical role of forced degradation studies in establishing method specificity.

HPLC_Method_Development_Workflow Analyte Analyte Characterization (Physicochemical Properties) Mode_Selection Chromatographic Mode Selection (Reversed-Phase HPLC) Analyte->Mode_Selection Initial_Screening Initial Screening (Column, Mobile Phase, Detector) Mode_Selection->Initial_Screening Optimization Method Optimization (Gradient, Flow Rate, Temp.) Initial_Screening->Optimization Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Optimization->Forced_Deg Optimized Conditions Comparison Method Comparison (C18 vs. Phenyl-Hexyl) Optimization->Comparison Specificity Demonstrate Specificity & Stability-Indicating Nature Forced_Deg->Specificity Validation Full Method Validation (ICH Q2(R2) Guidelines) Specificity->Validation Validation->Comparison Final_Method Final Validated Method Comparison->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation: The Key to a Stability-Indicating Method

A critical requirement for a purity method in the pharmaceutical industry is that it must be "stability-indicating." This means the method must be able to separate the intact API from any degradation products that may form over time or under stress.[7] To achieve this, we perform forced degradation studies as mandated by ICH guideline Q1A.[8][9] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradants. A target degradation of 5-20% is generally considered appropriate to ensure that degradants are formed at detectable levels without destroying the main peak.[10][11]

Forced Degradation Protocol: A stock solution of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (1.0 mg/mL in acetonitrile) is subjected to the following conditions:

  • Acid Hydrolysis: Mix with 1N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix with 1N NaOH and heat at 60°C for 8 hours.

  • Oxidative Degradation: Mix with 6% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days, as per ICH Q1B guidelines.[11]

After exposure, samples are neutralized (if necessary), diluted to a target concentration, and analyzed using the developed HPLC method to check for the resolution between the parent peak and any formed degradant peaks.

Comparative Method Development: Experimental Protocols

To determine the most effective separation, we developed and compared two distinct methods, differing primarily in the column chemistry.

Method A: The Workhorse (C18 Column)

The C18 (octadecylsilane) phase is the most widely used in RP-HPLC due to its high hydrophobicity, which provides strong retention for non-polar analytes.[4][5]

Experimental Protocol - Method A

  • Equipment: Agilent 1260 Infinity II HPLC or equivalent with a PDA detector.

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (ACS Grade).

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 274 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      15.0 95
      20.0 95
      20.1 50

      | 25.0 | 50 |

Method B: The Alternative Selectivity (Phenyl-Hexyl Column)

A phenyl-hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can lead to unique selectivity for aromatic compounds.

Experimental Protocol - Method B

  • Equipment and Reagents: Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

    • All other conditions (Mobile Phase, Flow Rate, Temperature, Wavelength, Injection Volume, Gradient Program) are kept identical to Method A to ensure a direct comparison of the stationary phase performance.

Results: A Head-to-Head Comparison

Samples from the forced degradation studies (specifically, the acid hydrolysis sample which showed the most relevant impurity profile) were injected onto both systems. The resulting chromatographic data was used to compare the performance of the two methods.

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Retention Time (API) 12.5 min11.8 minN/A
Resolution (Rs) of API and nearest impurity 2.11.8Rs > 1.5[12]
Tailing Factor (Tf) for API 1.11.3Tf ≤ 2.0
Theoretical Plates (N) for API 15,20012,500N > 2000[12]

Analysis of Results:

  • Resolution (Rs): The C18 column provided superior resolution (Rs = 2.1) between the main API peak and the critical impurity generated during acid hydrolysis. While the Phenyl-Hexyl column also met the minimum acceptance criterion (Rs = 1.8), the baseline separation was less complete, indicating a higher risk of co-elution if impurity levels were to change.

  • Peak Shape (Tf): The C18 column produced a more symmetrical peak (Tf = 1.1) compared to the Phenyl-Hexyl column (Tf = 1.3). This suggests fewer secondary interactions (like silanol interactions) and leads to more accurate integration and quantification.

  • Efficiency (N): The higher theoretical plate count for the C18 column indicates greater column efficiency, resulting in sharper peaks and better overall separation performance.

Based on this comparative data, Method A (C18 Column) is objectively the superior choice. It provides better resolution, improved peak symmetry, and higher efficiency for the analysis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane and its degradation products.

Method Validation: Ensuring Trustworthiness

The selected method (Method A) must undergo a full validation study according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[2][13] This process generates a body of evidence demonstrating the method's reliability.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference.No interference from blanks, placebo, or degradants at the analyte's retention time. Peak purity of API must pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.998.[12]
Accuracy (Recovery) To measure the closeness of the experimental value to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels.[12]
Precision (Repeatability & Intermediate) To assess the degree of scatter in results from multiple analyses of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass under varied conditions (e.g., ±0.1 mL/min flow, ±2°C temp). RSD ≤ 3.0%.[12]

Conclusion

The development of a robust, stability-indicating HPLC method for the purity determination of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane was successfully achieved through a systematic, science-driven approach. By understanding the analyte's physicochemical properties, we rationally selected RP-HPLC as the appropriate chromatographic mode. A direct comparison between a standard C18 column and a Phenyl-Hexyl column, using data from forced degradation studies, demonstrated the clear superiority of the C18 stationary phase, which offered better resolution, peak shape, and efficiency. The resulting method (Method A) is ready for full validation according to ICH guidelines, ensuring it will provide accurate and reliable data for quality control and stability testing throughout the drug development lifecycle.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline. (n.d.).
  • A Review on Force Degradation Studies for Drug Substances - ijarsct. (2023, February 15).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Reversed-phase chromatography - Wikipedia. (n.d.).
  • Full article: Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. (2011, June 24).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • Reversed-Phase Chromatography & HPLC Columns - Orochem Technologies. (n.d.).
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison - Moravek. (2024, August 6).
  • TCI Chiral CH-S HPLC Column - Spectrum Chemical. (n.d.).
  • Chiral HPLC Column - Phenomenex. (n.d.).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Chiral HPLC and SFC Columns - Columnex. (n.d.).
  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed. (2015, May 15).
  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. (2017, November).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025, August 17).

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane: GC-EI-MS vs. LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex bifunctional molecules during drug development and impurity profiling. 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (Chemical Formula: C₁₅H₂₁ClO₃, Exact Mass: 284.1179 Da) is a prime example of a structurally rich analyte. It features a highly stable aromatic ketone (a 3,4-dimethoxyphenyl moiety) coupled to a flexible, halogenated alkyl chain.

To successfully detect, quantify, or structurally elucidate this compound, one must understand the thermodynamic causality behind its fragmentation. This guide objectively compares its behavior under Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing self-validating experimental protocols for both.

Mechanistic Fragmentation Pathways (The "Why")

The fragmentation of this molecule is dictated by the localization of charge and the stability of the resulting carbocations or radical cations.

GC-EI-MS (70 eV Hard Ionization)

Under standard 70 eV electron ionization, an electron is stripped primarily from the oxygen lone pair of the carbonyl group. This yields the odd-electron molecular ion [M]⁺• at m/z 284 (for the ³⁵Cl isotope) and m/z 286 (for the ³⁷Cl isotope). The distinct 3:1 intensity ratio between these two peaks serves as an immediate, diagnostic isotopic signature confirming the presence of a single chlorine atom[1].

From the molecular ion, two primary pathways dominate:

  • α-Cleavage (The Base Peak): The most thermodynamically favored event is the homolytic cleavage of the C-C bond between the carbonyl carbon and the α-carbon of the alkyl chain. This expels a neutral hexyl chloride radical (•C₆H₁₂Cl, 119 Da). The resulting product is the 3,4-dimethoxybenzoyl cation (acylium ion) at m/z 165 . This ion almost always forms the base peak (100% relative abundance) because the positive charge is highly resonance-stabilized by the electron-donating effects of the two methoxy groups on the aromatic ring[2]. A subsequent loss of carbon monoxide (CO, 28 Da) yields an aryl cation at m/z 137 .

  • McLafferty Rearrangement: Because the alkyl chain is longer than three carbons, a γ-hydrogen is available. The carbonyl oxygen abstracts this γ-hydrogen via a classic six-membered cyclic transition state, leading to the cleavage of the α-β carbon bond[3]. This expels a neutral alkene (5-chloropent-1-ene, 104 Da) and generates an enol radical cation at m/z 180 .

Fragmentation M Molecular Ion [M]+• m/z 284 (35Cl) / 286 (37Cl) Alpha α-Cleavage Loss of •C6H12Cl (119 Da) M->Alpha McLafferty McLafferty Rearrangement Loss of C5H9Cl (104 Da) M->McLafferty Acylium Acylium Ion m/z 165 (Base Peak) Alpha->Acylium CO_Loss Loss of CO (-28 Da) Acylium->CO_Loss Aryl Aryl Cation m/z 137 CO_Loss->Aryl Enol Enol Radical Cation m/z 180 McLafferty->Enol

GC-EI-MS fragmentation pathways of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane.

LC-ESI-MS/MS (Soft Ionization & CID)

In positive electrospray ionization (ESI+), the highly basic carbonyl oxygen readily accepts a proton, yielding an even-electron precursor ion [M+H]⁺ at m/z 285/287 .

During Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the protonated ketone undergoes heterolytic cleavage. The dominant product ion is the m/z 165 acylium ion . While the "even-electron rule" generally dictates that even-electron precursors yield even-electron products, analysts should note that certain highly substituted aromatic ketones can yield odd-electron radical cations under specific CID conditions[4]. However, for this specific compound, the transition from m/z 285 → 165 remains the most robust and interference-free quantifier.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

When deciding which analytical platform to utilize, the choice depends on whether the goal is de novo structural confirmation or high-sensitivity quantification in a complex matrix.

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (QqQ, MRM Mode)
Ionization Mechanism Hard (Electron Ionization)Soft (Electrospray Ionization)
Primary Precursor Ion m/z 284 / 286 (Radical Cation, M⁺•)m/z 285 / 287 (Protonated, [M+H]⁺)
Base Peak / Quant Ion m/z 165 (Acylium Ion)m/z 165 (Product Ion from CID)
Diagnostic Features 3:1 Chlorine isotope pattern; McLafferty ion (m/z 180)High signal-to-noise MRM transitions
Matrix Suitability Volatile matrices, organic extractsComplex biological fluids (plasma, urine)
Primary Application Structural elucidation, Library matchingTrace-level quantification, Pharmacokinetics

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, every analytical run must be a self-validating system. The following protocols incorporate necessary blanks, tuning steps, and internal standards.

Protocol A: Structural Elucidation via GC-EI-MS
  • System Suitability & Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the mass calibration targets (m/z 69, 219, 502) are within ±0.1 Da and that the isotope ratios match theoretical values to ensure proper ion source lens voltages.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Spike the sample with a structurally similar internal standard (e.g., Benzophenone-d5 at 5 µg/mL) to validate injection reproducibility.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: 100°C (hold 1 min), ramp to 300°C at 15°C/min, and hold for 5 mins.

  • Data Acquisition: Operate in full-scan mode from m/z 50 to 350 at 70 eV.

  • Validation Check: Run a pure ethyl acetate blank immediately prior to the sample. The blank must show zero carryover at the expected retention time of the analyte.

Protocol B: Trace Quantification via LC-ESI-MS/MS
  • System Suitability: Calibrate the triple quadrupole (QqQ) mass spectrometer using a standard tuning mix (e.g., Polytyrosine) in positive ion mode to achieve a mass accuracy of < 0.1 Da across the working range.

  • Sample Preparation: Extract the sample via protein precipitation using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Crucially, spike with an isotopically labeled internal standard (e.g., a ¹³C or Deuterium-labeled analog) prior to extraction to correct for matrix-induced ion suppression.

  • Chromatographic Separation: Elute the sample on a C18 UHPLC column (2.1 × 50 mm, 1.7 µm particle size) using a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Data Acquisition (MRM Mode): Monitor the specific transitions:

    • Quantifier: m/z 285.1 → 165.1 (Collision Energy: ~20 eV)

    • Qualifier: m/z 285.1 → 137.1 (Collision Energy: ~35 eV)

  • Validation Check: Construct a 6-point calibration curve. The system is validated if the curve yields an R² > 0.99 and independent Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Workflow Prep Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1: Precursor Selection [M+H]+ m/z 285 ESI->Q1 Q2 Q2: Collision Cell (CID with Argon) Q1->Q2 Q3 Q3: Product Ion Scan m/z 165, 137 Q2->Q3

LC-ESI-MS/MS experimental workflow for trace quantification via Multiple Reaction Monitoring.

References

  • Chemistry Steps - McLafferty Rearrangement. Available at:[Link]

  • Chemistry LibreTexts - 12.3: Mass Spectrometry of Some Common Functional Groups. Available at:[Link]

  • PubMed (Rapid Communications in Mass Spectrometry) - Formation of odd-electron product ions in collision-induced fragmentation of electrospray-generated protonated cathinone derivatives: aryl α-primary amino ketones. Available at:[Link]

  • Chemistry Student - 22.2 Mass spectrometry | CIE A-Level Chemistry. Available at:[Link]

Sources

Validation

Comparative Guide: Synthetic Routes for Ivabradine Intermediates

Executive Summary The synthesis of Ivabradine (Corlanor/Procoralan), a selective current inhibitor, hinges on two critical challenges: the stereoselective construction of the (S)-benzocyclobutane amine intermediate and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ivabradine (Corlanor/Procoralan), a selective


 current inhibitor, hinges on two critical challenges: the stereoselective construction of the (S)-benzocyclobutane amine  intermediate and the efficient alkylation of the benzazepine  ring.

Early industrial routes (Servier) relied on classical resolution, suffering from low atom economy (<3% overall yield) and the use of genotoxic reagents like ethyl chloroformate. Modern process chemistry has evolved toward Dynamic Kinetic Resolution (DKR) and Asymmetric Hydrogenation , significantly improving yield and sustainability.

This guide objectively compares these methodologies, providing experimental evidence to support the transition from classical resolution to catalytic and green chemistry approaches.

Strategic Retrosynthesis

To understand the comparative advantages of each route, we must first visualize the retrosynthetic disconnection. The molecule is bipartite, consisting of a specific chiral amine and a benzazepine lactam.

Ivabradine_Retrosynthesis Ivabradine Ivabradine (Target) Disconnection Reductive Amination / Alkylation Ivabradine->Disconnection Retrosynthesis Fragment_A (S)-Amine Intermediate (Benzocyclobutane) Disconnection->Fragment_A Fragment_B Benzazepine Intermediate (Lactam) Disconnection->Fragment_B Precursor_A Racemic Nitrile/Amide Fragment_A->Precursor_A Precursor_B Veratrylamine Derivative Fragment_B->Precursor_B

Figure 1: Retrosynthetic disconnection of Ivabradine into its two primary building blocks.

Deep Dive: Synthesis of the Chiral Amine Intermediate

Target Molecule: (S)-4,5-dimethoxy-1-(methylaminomethyl)benzocyclobutane[1][2]

Route A: Classical Resolution (The Servier Method)
  • Mechanism: Salt formation of the racemic amine with (d)-camphorsulfonic acid (CSA) .

  • Workflow: The racemate is treated with CSA in ethyl acetate. The (S)-amine salt crystallizes out, while the (R)-amine remains in the mother liquor.

  • Critical Flaw: The theoretical maximum yield is 50%. In practice, yields are often ~30-40% for this step, and the unwanted (R)-isomer is typically discarded, leading to a massive waste stream (high E-factor).

Route B: Dynamic Kinetic Resolution (DKR) & Enzymatic Routes
  • Mechanism: Uses biocatalysis (e.g., Pseudomonas cepacia or Candida rugosa lipase) to selectively acetylate or hydrolyze a precursor alcohol.

  • Innovation: The key advancement here is the racemization loop .[1] The unwanted enantiomer is chemically racemized (e.g., using radical conditions or base-catalyzed tautomerization) and recycled back into the resolution step.

  • Impact: This pushes the theoretical yield towards 100%, significantly improving atom economy.

Route C: Asymmetric Hydrogenation (The Catalytic Route)
  • Mechanism: Direct asymmetric hydrogenation of an imine or ketone precursor using a chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP or Ru-TsDPEN systems).[3]

  • Causality: The chiral ligand creates a steric pocket that forces hydrogen delivery to a specific face of the prochiral double bond.

  • Advantage: Eliminates the need for resolution entirely. This is the most "atom-efficient" approach.

Comparative Workflow: Resolution vs. Asymmetric Synthesis

Resolution_vs_Catalysis cluster_0 Classical Resolution cluster_1 Asymmetric Catalysis Racemate Racemic Amine Cryst Crystallization Racemate->Cryst CSA + (d)-CSA CSA->Cryst S_Salt (S)-Salt (Solid) Cryst->S_Salt R_Liq (R)-Isomer (Waste) Cryst->R_Liq Prochiral Prochiral Imine Hydro Hydrogenation Prochiral->Hydro Cat Ru-BINAP/H2 Cat->Hydro S_Prod (S)-Amine (>99% ee) Hydro->S_Prod

Figure 2: Comparison of the wasteful Classical Resolution (red) vs. the efficient Asymmetric Catalysis (green).

Deep Dive: The Benzazepine Coupling (Green Chemistry)

The final assembly of Ivabradine involves coupling the chiral amine with the benzazepine ring.

  • Legacy Route: Used a chloro-propyl linker and required strong bases like Potassium tert-butoxide (

    
    ) in DMSO. This generated high impurity levels (dimers) and required extensive purification.
    
  • Modern "Green" Route (Mali et al.): Utilizes a Finkelstein reaction strategy. The chloro-linker is converted in situ to an iodo-linker using NaI. The iodine is a better leaving group, allowing the use of a milder base (

    
    ) in water  or aqueous acetone.
    
Experimental Protocol: Green Aqueous Coupling

Based on the work of Mali et al. (Current Green Chemistry, 2017) and optimized industrial patents.

Objective: Synthesize Ivabradine HCl with minimized environmental impact and high purity.

Reagents:

  • 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq)[4]

  • (S)-4,5-dimethoxy-1-(methylaminomethyl)benzocyclobutane (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Iodide (NaI) (0.1 eq - catalytic)

  • Solvent: Water (primary) or Acetone/Water mixture.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer, charge the benzazepine intermediate (10 g) and water (50 mL).

  • Activation: Add Potassium Carbonate (9.3 g) and Sodium Iodide (0.5 g). Stir at 25-30°C for 15 minutes. Note: NaI catalyzes the reaction by transiently forming the more reactive iodo-species.

  • Addition: Add the chiral (S)-amine intermediate (8.2 g) slowly to the suspension.

  • Reaction: Heat the mixture to 55-60°C . Maintain this temperature for 12-15 hours.

    • Process Control: Monitor by HPLC.[5] The reaction is complete when the unreacted benzazepine is <0.5%.

  • Workup: Cool the reaction mass to 25°C. The product (Ivabradine base) may oil out or precipitate. Extract with Ethyl Acetate (50 mL).

  • Salt Formation: Wash the organic layer with brine. Treat the organic layer with HCl in isopropanol (IPA-HCl) to precipitate Ivabradine Hydrochloride.

  • Filtration: Filter the white solid and dry under vacuum at 50°C.

Validation: This protocol typically yields Ivabradine HCl with >99.5% purity and an overall yield of ~80-85% for the coupling step, significantly higher than the ~60% seen in legacy routes.

Comparative Performance Metrics

The following table summarizes the data from key industrial patents and literature.

MetricRoute A: Classical ResolutionRoute B: Enz. Resolution + RacemizationRoute C: Asymmetric HydrogenationRoute D: Green Coupling (Mali et al.)
Key Reagent (d)-Camphorsulfonic acidLipase PS / C. rugosaRu-BINAP /


/ Water / NaI
Chiral Purity (ee) 95-98% (requires recrystallization)>99%>99%N/A (Retains stereochemistry)
Step Yield ~35-40% (Resolution step)~85-90% (with recycling)>95%~85% (Coupling step)
Atom Economy Poor (discard 50% of mass)GoodExcellentHigh
E-Factor High (>100)ModerateLowLow (<25)
Toxicity High (Ethyl chloroformate often used upstream)Low (Enzymes are biodegradable)Low (Catalyst recycled)Low (Water solvent)

References

  • Servier Patent (Legacy Route): Peglion, J. L., et al. (1993). Benzocyclobutene compounds, method for preparing them and pharmaceutical compositions containing them. European Patent EP0534859. Link

  • Green Process (Mali et al.): Mali, A. C., et al. (2017).[6] Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities.[6] Current Green Chemistry, 4(3), 151-160. Link

  • Enzymatic Resolution: Morandini, A., et al. (2021).[5][7] Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.[5][7][8] Catalysts, 11(1), 53. Link

  • Asymmetric Hydrogenation Context: Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Link

  • Improved Industrial Process: Bose, P., et al. (2010). Process for preparation of ivabradine via resolution.[5][7][9] WO Patent 2010072409.[9] Link

Sources

Comparative

Validating assay methods for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that require rigorous, scientifically sound analytical control strategies. 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that require rigorous, scientifically sound analytical control strategies. 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CAS: 898786-81-7)[1] is a prime example of a molecule that demands a tailored approach. Structurally, it possesses a highly UV-active 3,4-dimethoxybenzoyl chromophore on one end and a labile primary alkyl chloride on the other.

This structural dichotomy presents a unique analytical challenge: maximizing sensitivity while preventing artifactual degradation during analysis. This guide objectively compares three analytical modalities—Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides a fully validated, self-correcting UPLC-PDA protocol aligned with ICH Q2(R2) standards[2].

Method Selection & Causality: The Thermal Degradation Paradigm

When selecting an assay method, the physicochemical properties of the analyte must dictate the instrumental approach. A common pitfall in intermediate analysis is the default reliance on GC-FID for halogenated alkanes.

  • The GC-FID Limitation: The terminal primary alkyl chloride in 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is highly susceptible to thermal dehydrohalogenation. When exposed to the high temperatures of a GC inlet (typically ≥250°C), the molecule loses HCl, forming a terminal alkene artifact. This artificially lowers the assay value and creates "ghost peaks," rendering GC-FID unreliable for accurate quantification.

  • The UPLC-PDA Advantage: Liquid-phase techniques operate at ambient or near-ambient temperatures, entirely bypassing this thermal degradation pathway. Furthermore, the 3,4-dimethoxyphenyl moiety provides exceptional UV absorbance at 230 nm and 280 nm, allowing for high-fidelity quantification without the need for mass spectrometry.

  • The qNMR Alternative: While qNMR provides excellent absolute purity data without requiring a reference standard, it lacks the sensitivity needed for trace impurity profiling (LODs are typically in the mg/mL range rather than µg/mL).

ThermalDegradation Molecule 1-Chloro-7-(3,4-dimethoxyphenyl) -7-oxoheptane GC GC-FID Inlet (Temp > 250°C) Molecule->GC UPLC UPLC-PDA Column (Temp 35°C) Molecule->UPLC Degradation Thermal Dehydrohalogenation (Loss of HCl) GC->Degradation Intact Intact Molecule (Accurate Quantification) UPLC->Intact Artifact Terminal Alkene Artifact (False Impurity Profile) Degradation->Artifact

Fig 1: Logical relationship of thermal degradation in GC vs. stability in UPLC.

Comparative Performance Data

The following table summarizes the experimental performance of the three evaluated methods. UPLC-PDA emerges as the superior choice for routine assay and stability testing due to its balance of sensitivity, precision, and molecular preservation.

ParameterUPLC-PDA (Recommended)GC-FIDqNMR
Specificity Excellent (Chromatographic + UV spectra)Poor (Thermal degradation artifacts)Excellent (Structural confirmation)
Sensitivity (LOD) 0.05 µg/mL1.0 µg/mL~1 mg/mL
Precision (RSD%) < 1.0%> 3.5% (Variable degradation)< 0.5%
Analysis Time 5.0 Minutes18.0 Minutes10.0 Minutes (per scan set)
Primary Use Case Routine Assay & Impurity ProfilingNot RecommendedAbsolute Purity Determination

Step-by-Step Methodology: UPLC-PDA Assay

To ensure a self-validating system, the following protocol incorporates built-in System Suitability Testing (SST) to verify chromatographic kinetics before any data is reported[3].

Instrument Parameters
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The ethylene bridged hybrid (BEH) particle provides excellent peak shape for polar and non-polar moieties and resists hydrolysis at varied pH levels.

  • Mobile Phase A: 0.1% Formic acid in Water. Causality: Suppresses the ionization of any residual column silanols, ensuring consistent peak symmetry.

  • Mobile Phase B: Acetonitrile. Causality: Provides lower backpressure and better UV transparency than methanol at low wavelengths.

  • Gradient: 20% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: PDA at 280 nm. Causality: 280 nm is highly specific for the dimethoxybenzoyl chromophore and avoids low-wavelength baseline noise from the mobile phase.

Standard and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v). Causality: This specific ratio ensures complete solubility of the lipophilic dimethoxyphenyl tail while preventing the solvent-effect peak distortion (fronting) that occurs if the sample is injected in 100% strong solvent.

  • Preparation: Weigh accurately 25.0 mg of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL). Dilute 5.0 mL to 50 mL for a working concentration of 50 µg/mL.

System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing unknown samples, inject the working standard six times. The system is only deemed valid if it meets the following criteria:

  • Tailing factor (T): ≤ 1.5

  • Theoretical plates (N): ≥ 10,000

  • %RSD of peak area: ≤ 2.0%

ValidationWorkflow Start Method Selection (UPLC vs GC vs qNMR) Dev Method Development Column & Mobile Phase Start->Dev SST System Suitability Testing RSD < 2.0%, Tailing < 1.5 Dev->SST Val ICH Q2(R2) Validation Linearity, Accuracy, Precision SST->Val Compare Method Comparison Statistical Equivalence Val->Compare

Fig 2: Analytical validation workflow for intermediate assay methods.

Validation Results (ICH Q2(R2) Compliance)

The developed UPLC-PDA method was subjected to rigorous validation in accordance with ICH Q2(R2) guidelines[2]. The experimental data confirms that the method is highly accurate, precise, and robust for its intended use.

Validation CharacteristicICH Acceptance CriteriaObserved ResultStatus
Linearity Range R² ≥ 0.9990.9998 (1 - 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 80/100/120%)99.4% - 100.6%Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6 preparations)0.85%Pass
Limit of Detection (LOD) S/N ≥ 30.02 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 100.06 µg/mLPass
Robustness Deliberate variations (Temp ±5°C, Flow ±10%)No significant impact on SSTPass

Conclusion

For the assay of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane, UPLC-PDA fundamentally outperforms GC-FID by preventing thermal degradation artifacts. By leveraging the molecule's innate chromophore and utilizing a self-validating SST protocol, laboratories can ensure absolute data integrity and regulatory compliance during API intermediate release testing.

References[1] 4693-38-3|3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one - BLDpharm, bldpharm.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSnqYMRCz3NZm3htvGK_9BDnP3xwEyAbOCMkghozBdLlyX0pajRi7fYodYqvemtlq1v_mrGYkLgHROJXqmP22b4hkjcLazaLtAsPPz45vXGzLQL78T6auI0pgphAdG3Zg7lpBs7pZnjWd2[3] Considerations for Method Validation | Pharmaceutical Technology, pharmtech.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4-ZfTecRGSk1mUwr18zqksYlmYBjOZEBGS_gFfXY0wBMuhlBAr3TL7QoUwwMBOwzqXNolKDM5dV67JGIlmUPthhog_6TRz9ZG9NJGW4JLt8z2EPJ1-u66FdRjHUfjvfc6yXc4NTKayRGdjPMVK_sK2UCuSqrY99s7QotfhQ==[2] ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs, intuitionlabs.ai, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2PHVY1vZNvTWD0EgPB3eTuULFFZwB50b1Sai1JeJrvEgwVYL19zM8-IaVi94ckmgquSstuwdCEFm54UXD13WL0reKJLs6TDgJ2dKTDpq-GGEGtK2XA8uoF4X7WVPyITx1G0uzo1BJOBZxg-khEdlFFJgbHbiMckJizWOPEtEMqNgiNSdX7DyN8xOCgBYOS9u27A==

Sources

Validation

Reference standards for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane analysis

Reference Standards for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane Analysis Executive Summary 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a critical process-related intermediate (PRI) often encountered in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane Analysis

Executive Summary

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a critical process-related intermediate (PRI) often encountered in the synthesis of phenylalkylamine derivatives and long-chain analogues of calcium channel blockers like Verapamil.[1] Unlike the common 5-carbon analogue (used for Verapamil), this 7-carbon variant serves specialized synthetic pathways for extended-chain derivatives.[1]

Because this compound is rarely available as a commoditized "off-the-shelf" USP/EP reference standard, researchers often face a dilemma: synthesize in-house or outsource custom synthesis .[1] This guide objectively compares these sourcing strategies and provides a rigorous, self-validating protocol for qualifying the resulting material as a Primary Reference Standard.

Part 1: The Comparative Landscape

For niche intermediates where no Pharmacopeial standard exists, the "product" is the qualification process itself.[1] Below is a comparison of the three primary sourcing avenues for this standard.

Table 1: Comparative Analysis of Sourcing Options

FeatureOption A: Commercial Custom Synthesis Option B: In-House Synthesis & Qualification Option C: Technical Grade Reagent
Purity Profile High (>98%).[1] Usually chromatographically purified.[1]Variable. Requires rigorous recrystallization/prep-HPLC.Low (85-95%). Contains isomers and over-acylated byproducts.[1]
Traceability High. CoA provided with H-NMR, HPLC, MS.[1]Maximum. Full control over starting materials and history.[1]None. "Use at own risk" label.
Cost High ($2,000 - $5,000 / gram).[1]Moderate (Labor intensive).[1]Low ($100 - $300 / gram).
Lead Time 8–12 Weeks.2–3 Weeks (if precursors available).[1]Immediate (if in stock).[1]
Suitability Gold Standard for GMP release testing.[1]Preferred for R&D and method development.[1]Unsuitable for quantitative analysis; ID only.

Expert Insight: For GMP-regulated environments, Option A is preferred to transfer liability.[1] However, for rapid method development, Option B is often necessary.[1] The protocol below outlines how to elevate Option B to Option A quality.

Part 2: Synthesis & Origin (The "Why" and "How")

Understanding the synthesis is crucial for predicting impurities.[1] This compound is typically synthesized via Friedel-Crafts acylation .[1][2]

Reaction: 1,2-Dimethoxybenzene (Veratrole) + 7-Chloroheptanoyl Chloride


 Product.[1]

Critical Impurities to Monitor:

  • Regioisomers: Acylation at the 4-position (major) vs. 3-position (minor).

  • Di-acylated species: Addition of a second heptanoyl chain.[1]

  • Hydrolysis products: 7-Hydroxy analogue (if water enters the reaction).

SynthesisPath Veratrole 1,2-Dimethoxybenzene (Starting Material) Complex Acylium Ion Complex Veratrole->Complex AlCl3 Catalyst Chloride 7-Chloroheptanoyl Chloride Chloride->Complex Product 1-Chloro-7-(3,4-dimethoxyphenyl) -7-oxoheptane (Target Standard) Complex->Product Electrophilic Subst. Impurity Isomer/Di-acylated Impurities Complex->Impurity Side Reaction

Figure 1: Synthesis pathway highlighting the origin of critical impurities that the reference standard must resolve.[1]

Part 3: Qualification Protocol (Self-Validating System)

This protocol transforms a crude synthesized solid into a Qualified Primary Reference Standard .[1]

Step 1: Structural Confirmation (Identity)

Objective: Prove the chemical structure unequivocally.

  • 1H-NMR (400 MHz, CDCl3):

    • Aromatic Region (6.8 – 7.6 ppm): Look for the characteristic 1,2,4-substitution pattern (doublet, doublet of doublets, doublet).[1]

    • Methoxy Groups (3.9 ppm): Two sharp singlets (6H total).[1]

    • Alpha-Carbonyl (-C(=O)CH2-): Triplet around 2.9 ppm .[1]

    • Terminal Chloro (-CH2Cl): Triplet around 3.5 ppm .[1]

    • Alkyl Chain: Multiplets between 1.4 – 1.8 ppm.[1]

  • Mass Spectrometry (LC-MS/ESI):

    • Observe

      
       and 
      
      
      
      .[1]
    • Isotope Pattern: Verify the characteristic Chlorine isotope pattern (

      
      ).[1]
      
Step 2: Purity Assessment (Chromatographic Purity)

Objective: Determine % area purity to assign potency.[1]

  • Method: HPLC-UV (PDA).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

    • Gradient: 10% B to 90% B over 20 mins.[1]

  • Detection: 230 nm (strong absorption) and 280 nm (specific to aromatic ketone).[1]

  • Acceptance Criteria: Purity > 98.0% with no single impurity > 0.5%.

Step 3: Potency Assignment (Mass Balance Approach)

Do not assume 100% potency. Use the Mass Balance Equation (ICH Q7):

graphic Purity
100
\text{Potency}graphic Purity}}{100}
  • Water: Determine via Karl Fischer (KF) titration.[1]

  • Solvents: Determine via GC-Headspace (often trapped DCM or Ethyl Acetate from synthesis).[1]

  • Residue: ROI (Residue on Ignition) or TGA.[1]

Part 4: Analytical Workflow Diagram

The following workflow illustrates the decision logic for qualifying the standard.

QualificationFlow Start Crude Material (Synthesis/Purchase) PrelimHPLC Preliminary HPLC Purity Check Start->PrelimHPLC Decision1 Purity > 98%? PrelimHPLC->Decision1 Purify Recrystallize or Prep-HPLC Decision1->Purify No FullChar Full Characterization (NMR, MS, IR, KF, ROI) Decision1->FullChar Yes Purify->PrelimHPLC Retest CoA Generate CoA (Assign Potency) FullChar->CoA

Figure 2: Decision tree for the qualification of the reference standard.

References

  • Friedel-Crafts Acylation Mechanisms. Organic Chemistry Portal. Available at: [Link][1]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[1] Section 11.1 (Reference Standards). Available at: [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration (FDA).[1] Available at: [Link]

Sources

Comparative

Comparative Guide: 1-Chloro vs. 1-Bromo Derivatives of 7-(3,4-dimethoxyphenyl)-7-oxoheptane

Executive Summary In the design of heterobifunctional ligands (such as PROTACs) and histone deacetylase (HDAC) inhibitors, the choice of alkyl halide "warhead" or linker terminus is a critical process variable. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of heterobifunctional ligands (such as PROTACs) and histone deacetylase (HDAC) inhibitors, the choice of alkyl halide "warhead" or linker terminus is a critical process variable. This guide compares the 1-Chloro and 1-Bromo derivatives of 7-(3,4-dimethoxyphenyl)-7-oxoheptane (systematic name: 7-halo-1-(3,4-dimethoxyphenyl)heptan-1-one).

While structurally similar, the kinetic profiles of these two analogues diverge significantly. The 1-Bromo derivative is the industry standard for rapid library synthesis due to superior leaving group ability (


 vs. Cl), enabling mild functionalization. The 1-Chloro derivative  offers superior shelf-stability and atom economy but typically requires Finkelstein activation or elevated temperatures to achieve comparable yields, making it better suited for large-scale, cost-sensitive manufacturing where reaction conditions can be rigorously optimized.

Structural & Physicochemical Analysis[1][2]

The core scaffold consists of a veratrole (1,2-dimethoxybenzene) ring acylated with a 7-carbon chain. The terminal halogen dictates the reactivity.

Table 1: Comparative Physicochemical Properties

Property1-Chloro Derivative1-Bromo DerivativeImpact on Application
Leaving Group Ability Moderate (Good)ExcellentBr allows milder

reactions (room temp).
C–X Bond Energy ~339 kJ/mol~280 kJ/molCl is more thermally stable; Br cleaves easier.
C–X Bond Length 1.77 Å1.93 ÅLonger bond in Br contributes to steric accessibility.
Lipophilicity (LogP) ~3.8 (Estimated)~4.1 (Estimated)Br is more lipophilic; affects purification (Rf values).
Molecular Weight Lower (-44 Da vs Br)HigherCl offers better atom economy for bulk scale-up.

Synthesis & Yield Analysis

Both derivatives are synthesized via Friedel-Crafts Acylation of veratrole (1,2-dimethoxybenzene). The choice of the starting acyl chloride (7-chloroheptanoyl chloride vs. 7-bromoheptanoyl chloride) determines the product.

Reaction Pathway Visualization

SynthesisPathway cluster_inputs Reagents cluster_products Target Derivatives Veratrole Veratrole (1,2-dimethoxybenzene) Intermediate Acylium Ion Complex Veratrole->Intermediate AlCl3 / DCM 0°C to RT AcylChloride 7-Haloheptanoyl Chloride (X = Cl or Br) AcylChloride->Intermediate Prod_Cl 1-Chloro Derivative (Yield: 75-85%) Intermediate->Prod_Cl If X=Cl (Slower quench) Prod_Br 1-Bromo Derivative (Yield: 80-90%) Intermediate->Prod_Br If X=Br (Standard quench) caption Figure 1: Divergent synthesis via Friedel-Crafts Acylation. Note that AlCl3 can demethylate veratrole if temps >25°C.

Critical Process Parameters (CPP)
  • Lewis Acid Choice: Aluminum Chloride (

    
    ) is standard.[1] However, veratrole is electron-rich; aggressive Lewis acids can cause demethylation (cleaving the methoxy groups to phenols).
    
    • Recommendation: Maintain temperature strictly

      
       during addition.
      
  • Yield Comparison:

    • Bromo-derivative: Typically 80-90% . The starting material (7-bromoheptanoyl chloride) is highly reactive but stable enough for acylation.

    • Chloro-derivative: Typically 75-85% . Slightly lower isolated yields are sometimes observed due to the higher volatility of the starting acid chloride or competitive side reactions if forcing conditions are used.

Reactivity Profile: The Selection Guide

This is the deciding factor for researchers. The terminal halogen is the site of subsequent functionalization (e.g., attaching an amine for a PROTAC linker).[2]

Scenario A: Nucleophilic Substitution (e.g., Amination)
  • 1-Bromo: Reacts rapidly with secondary amines in acetonitrile/DMF at

    
     (or even RT).
    
    • Verdict:Preferred for Research. It minimizes thermal degradation of sensitive payloads.

  • 1-Chloro: Reacts slowly. Often requires

    
    , NaI catalyst (Finkelstein conditions), or strong bases.
    
    • Verdict:Preferred for Stability. Use only if the subsequent amine is thermally robust.

Scenario B: Finkelstein Swap (Activation)

If you possess the 1-Chloro derivative but need high reactivity, you can generate the Iodo-derivative in situ.



  • The 1-Bromo derivative does not require this step, saving 12-24 hours of processing time.

Decision Matrix
ConstraintChoose 1-Bromo Choose 1-Chloro
Time Pressure High (Library Synthesis)Low (Process Dev)
Substrate Stability Heat SensitiveHeat Stable
Cost Budget allows premiumStrict budget (Bulk)
Storage Use within 3-6 monthsLong-term (>1 year)

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Target: High-yield synthesis for immediate use.

  • Setup: Flame-dry a 250 mL round-bottom flask. Flush with Nitrogen (

    
    ).
    
  • Reagents:

    • Veratrole (1.0 equiv, 10 mmol)

    • 7-Bromoheptanoyl chloride (1.1 equiv, 11 mmol) [Source: BenchChem/Sigma]

    • 
       (1.2 equiv, 12 mmol)
      
    • Dichloromethane (DCM), anhydrous (50 mL)

  • Procedure:

    • Dissolve Veratrole in DCM and cool to

      
       (ice bath).
      
    • Add

      
       portion-wise (exothermic!). Stir for 15 min.
      
    • Add 7-Bromoheptanoyl chloride dropwise over 20 mins.

    • Critical Step: Allow to warm to Room Temperature (RT) and stir for 4 hours. Do not reflux.

  • Workup:

    • Pour mixture onto ice/HCl slush (quenches

      
      ).
      
    • Extract with DCM (

      
       mL). Wash with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or flash column (Silica, 10-20% EtOAc in Hexanes).

    • Expected Product: Off-white solid or viscous oil.

Protocol B: Substitution of 1-Chloro Derivative (Finkelstein-Assisted)

Target: Converting the stable Chloro-derivative into a reactive species.

  • Reagents:

    • 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (1.0 equiv)

    • Target Amine (1.5 equiv)

    • Sodium Iodide (NaI) (0.5 equiv - catalytic, or 1.1 equiv for full conversion)

    • 
       (2.0 equiv)
      
    • Acetonitrile (ACN)[3]

  • Procedure:

    • Dissolve Chloro-derivative and NaI in ACN. Stir at RT for 30 mins (generates transient Iodo-species).

    • Add Base (

      
      ) and Amine.
      
    • Heat to reflux (

      
      ) for 12-16 hours.
      
  • Note: Without NaI, this reaction would take 48+ hours or fail to reach completion.

Stability & Storage

  • 1-Bromo Derivative:

    • Light Sensitivity: Moderate.[4] Store in amber vials.

    • Hydrolysis:[5][6] Slow hydrolysis to the alcohol if exposed to moisture over months.

    • Shelf Life: ~6 months at

      
      .
      
  • 1-Chloro Derivative:

    • Light Sensitivity: Low.

    • Hydrolysis:[7][5][6] Very stable.

    • Shelf Life: >2 years at RT.

References

  • BenchChem. (2025).[8][9] An In-depth Technical Guide to 7-Bromoheptanoyl Chloride: Chemical Properties and Synthetic Applications. Retrieved from

  • Friedel, C., & Crafts, J. M. (1877).[1][10] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Compt. Rend., 84, 1392. (Foundational Chemistry).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Leaving group kinetics Cl vs Br).[8][11]

  • ECHA. (2025). 1-Bromo-7-phenylheptane Registration Dossier. European Chemicals Agency.[3] Retrieved from [3]

  • PubChem. (2025).[3] Compound Summary: 7-bromoheptanoyl chloride. National Library of Medicine. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Waste Management for 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Here is the comprehensive operational and logistical guide for the safe handling and disposal of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane, designed for laboratory professionals and environmental health and safety (E...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and logistical guide for the safe handling and disposal of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane, designed for laboratory professionals and environmental health and safety (EHS) officers.

As a halogenated organic compound containing both a terminal alkyl chloride and an aromatic ketone, 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane (CAS: 898786-81-7) presents specific logistical challenges in laboratory waste streams [1]. Proper disposal is not merely a regulatory requirement; it is a critical safety operation. In-lab chemical neutralization (e.g., attempting base-catalyzed hydrolysis of the alkyl chloride) is strictly prohibited due to the risk of uncontrolled exothermic reactions and the generation of secondary toxic byproducts. The only scientifically sound and legally compliant method for disposal is segregation followed by professional high-temperature incineration [2].

Physicochemical Hazard Profile

Before executing any disposal protocol, personnel must understand the compound's physical properties to predict its behavior in the waste stream.

Table 1: Chemical Identity and Waste Classification Data

ParameterSpecification / ClassificationOperational Implication
Chemical Name 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptaneContains reactive functional groups (haloalkyl, ketone).
CAS Number 898786-81-7Unique identifier for manifesting and EHS tracking.
Molecular Formula C15H21ClO3High carbon content; requires complete combustion.
Molecular Weight 284.78 g/mol Heavy organic; likely to precipitate if mixed with aqueous waste.
Waste Category Halogenated Organic WasteCritical: Must not be mixed with non-halogenated solvents.
Incineration Req. >1000°C with gas scrubbingPrevents the formation of dioxins/furans and neutralizes HCl gas.
The Logic of Halogenated Waste Segregation

The fundamental principle of disposing of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is strict segregation from non-halogenated organic waste.

The Causality: When halogenated compounds are incinerated, they produce acidic gases, primarily hydrogen chloride (HCl). Commercial waste disposal facilities must route halogenated waste to specific incinerators equipped with alkaline liquid scrubbers to neutralize these gases before atmospheric release [3]. If halogenated waste is improperly mixed into a non-halogenated waste drum, it can damage standard incinerators, violate environmental emission permits, and drastically increase disposal costs. Furthermore, mixing halogenated compounds with certain non-halogenated solvents (like acetone) in the presence of trace bases can trigger unwanted, heat-generating side reactions (e.g., haloform reactions) within the waste container.

Step-by-Step Disposal Methodology

Every step in this protocol acts as a self-validating system, ensuring that errors are caught before the waste leaves the facility.

Step 1: Point-of-Generation Segregation

  • Action: Immediately upon completion of the experiment, isolate all solutions containing 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane.

  • Validation: Verify that the receiving waste container is explicitly designated for "Halogenated Organic Solvents." Check the log sheet to ensure no incompatible chemicals (e.g., strong oxidizers, alkali metals, or strong bases) have been added to this container.

Step 2: Primary Containment Selection

  • Action: Transfer the waste into a high-density polyethylene (HDPE) jerrican or a PTFE-lined amber glass bottle.

  • Causality: Halogenated organics can permeate or degrade lower-grade plastics (like LDPE or polystyrene) over time, leading to structural failure and leaks. HDPE and PTFE provide superior chemical resistance.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Place the sealed container in a secondary containment tray within the laboratory's designated SAA.

  • Validation: Ensure the container is labeled with a compliant GHS/RCRA hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane" and "Halogenated."

Step 4: Institutional Transfer and Commercial Incineration

  • Action: Once the container reaches 90% capacity, initiate a transfer request to your institution's EHS department.

  • Causality: EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The TSDF will subject the waste to rotary kiln incineration at temperatures exceeding 1000°C, ensuring the complete cleavage of the C-Cl bonds and the safe scrubbing of the resulting HCl gas.

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of the waste stream, emphasizing the critical segregation node.

G Gen Waste Generation 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane Decision Waste Segregation Check Is it Halogenated? Gen->Decision NonHalo Non-Halogenated Stream (DO NOT USE) Decision->NonHalo No Halo Halogenated Stream (Approved Pathway) Decision->Halo Yes Cont Containment HDPE or PTFE-Lined Glass Halo->Cont Label Regulatory Labeling RCRA / GHS Compliance Cont->Label Disp Licensed TSDF Incineration (High-Temp + HCl Scrubbers) Label->Disp

Caption: Operational workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Regulations and Compliance. Retrieved March 1, 2026, from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane
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Reactant of Route 2
1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane
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